molecular formula C12H14O5 B1353831 3-(3-Methoxyphenyl)pentanedioic acid CAS No. 69061-62-7

3-(3-Methoxyphenyl)pentanedioic acid

Katalognummer: B1353831
CAS-Nummer: 69061-62-7
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: GTUJHNHKCXMUCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Methoxyphenyl)pentanedioic acid is a useful research compound. Its molecular formula is C12H14O5 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Methoxyphenyl)pentanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxyphenyl)pentanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(3-methoxyphenyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-17-10-4-2-3-8(5-10)9(6-11(13)14)7-12(15)16/h2-5,9H,6-7H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUJHNHKCXMUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70498839
Record name 3-(3-Methoxyphenyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69061-62-7
Record name 3-(3-Methoxyphenyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Chemical structure and physical properties of 3-(3-Methoxyphenyl)pentanedioic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-(3-Methoxyphenyl)pentanedioic Acid: Structure, Properties, and Experimental Analysis

Introduction

3-(3-Methoxyphenyl)pentanedioic acid, also known as 3-(3-methoxyphenyl)glutaric acid, is a dicarboxylic acid derivative with significant potential as a versatile intermediate in various fields of chemical synthesis. Its structure, which combines a flexible aliphatic dicarboxylic acid backbone with a substituted aromatic ring, makes it a valuable scaffold for the development of novel molecules in pharmaceutical and materials science research. Dicarboxylic acids are fundamental building blocks in nature and industry, and the specific substitution on this molecule allows for the fine-tuning of its chemical properties for targeted applications.[1]

This guide serves as a comprehensive technical resource for researchers and drug development professionals. It details the molecular structure, physicochemical properties, and key analytical signatures of 3-(3-Methoxyphenyl)pentanedioic acid. Furthermore, it provides expert-driven insights into its experimental characterization, potential synthetic utility, and prospective research applications, grounded in established chemical principles.

Molecular Structure and Identification

The fundamental identity of 3-(3-Methoxyphenyl)pentanedioic acid is established by its unique molecular structure and standard chemical identifiers.

  • Chemical Name: 3-(3-Methoxyphenyl)pentanedioic acid

  • CAS Number: 69061-62-7[2][3]

  • Molecular Formula: C₁₂H₁₄O₅[2][3][4]

  • Molecular Weight: 238.24 g/mol [2][4]

  • Synonyms: 3-(3-methoxyphenyl)glutaric acid

The molecule consists of a five-carbon pentanedioic acid (glutaric acid) chain, with a methoxyphenyl group attached at the central C-3 position. This substitution introduces an aromatic element and an ether functional group, which modulate the molecule's polarity, reactivity, and potential for intermolecular interactions. The central carbon (C-3) is a prochiral center.

Caption: Chemical structure of 3-(3-Methoxyphenyl)pentanedioic acid.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is crucial for designing experiments, developing formulations, and predicting the behavior of the compound in various systems.

PropertyValue / PredictionSource / Justification
Molecular Formula C₁₂H₁₄O₅[2][3]
Molecular Weight 238.24 g/mol [2][4]
CAS Number 69061-62-7[2][3]
Physical Form Solid
Purity Commercially available at >95%[2][4]
Melting Point Data not publicly available. Predicted to be a crystalline solid with a melting point likely above 100 °C, due to the presence of two carboxylic acid groups enabling strong hydrogen bonding.Based on structural analysis.
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol) and aqueous basic solutions. Sparingly soluble in water and non-polar solvents.The two carboxylic acid groups enhance polarity and allow for salt formation in bases, while the aromatic ring provides non-polar character.
pKa Data not publicly available. Estimated pKa₁ ≈ 4.2 and pKa₂ ≈ 5.3.Values are estimated based on the parent glutaric acid (pKa₁ ≈ 4.3, pKa₂ ≈ 5.4). The slightly electron-withdrawing inductive effect of the phenyl ring may slightly increase acidity.[5]

Spectroscopic and Analytical Characterization

The structural elucidation of 3-(3-Methoxyphenyl)pentanedioic acid relies on a combination of standard spectroscopic techniques. The following sections detail the expected spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methoxy, and aliphatic protons.

    • Aromatic Protons (Ar-H): Signals expected in the δ 6.8–7.3 ppm range. The substitution pattern on the benzene ring will lead to a complex multiplet pattern.

    • Carboxylic Acid Protons (-COOH): A very broad singlet appearing far downfield, typically > δ 10 ppm, which may not always be observed depending on solvent and concentration.

    • Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8 ppm.

    • Aliphatic Protons (-CH-, -CH₂-): Multiplets in the δ 2.5–3.5 ppm range. The proton at C-3 will be a multiplet due to coupling with the adjacent CH₂ groups. The four protons of the two CH₂ groups will likely appear as complex multiplets.

  • ¹³C NMR: The carbon NMR spectrum should show 12 distinct signals.

    • Carbonyl Carbons (-COOH): Two signals in the δ 170–180 ppm range.

    • Aromatic Carbons: Six signals between δ 110–160 ppm. The carbon attached to the methoxy group will be the most downfield among the aromatic carbons.

    • Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

    • Aliphatic Carbons: Signals for C-3 and the two CH₂ groups are expected in the δ 30–50 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500 to 3300 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band around 1700–1725 cm⁻¹.

  • C-O Stretch (Ether and Acid): Strong bands in the 1050–1300 cm⁻¹ region.

Mass Spectrometry (MS)
  • Molecular Ion: In an electron ionization (EI) experiment, the molecular ion peak (M⁺) would be expected at m/z = 238.24. In electrospray ionization (ESI), the [M-H]⁻ ion at m/z = 237.23 or the [M+H]⁺ ion at m/z = 239.25 would be prominent.

  • Fragmentation: Common fragmentation patterns would involve the loss of H₂O, COOH, and cleavage of the C-C bonds adjacent to the aromatic ring.

Experimental Protocol: NMR Spectroscopic Analysis

This protocol outlines a self-validating system for the definitive structural confirmation of 3-(3-Methoxyphenyl)pentanedioic acid.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural verification and purity assessment.

Materials:

  • 3-(3-Methoxyphenyl)pentanedioic acid sample (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D)

  • NMR tube (5 mm, high precision)

  • NMR Spectrometer (≥400 MHz)

Methodology:

  • Sample Preparation:

    • Rationale: DMSO-d₆ is chosen as the solvent because it readily dissolves dicarboxylic acids and its residual proton signal (δ ≈ 2.50 ppm) does not typically overlap with key analyte signals. Crucially, it allows for the observation of the acidic -COOH protons, which often exchange and disappear in deuterated methanol or water.

    • Accurately weigh approximately 10 mg of the sample and transfer it into a clean, dry NMR tube.

    • Add approximately 0.6 mL of DMSO-d₆ to the tube.

    • Cap the tube and vortex gently until the sample is completely dissolved. A brief sonication may be used if necessary.

  • Spectrometer Setup and Shimming:

    • Rationale: Proper shimming is critical for obtaining sharp, well-resolved peaks, which is essential for accurate integration and coupling constant analysis.

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Rationale: A standard proton experiment with sufficient scans provides a high signal-to-noise ratio for accurate integration and observation of all proton signals.

    • Load a standard ¹H acquisition parameter set.

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Use a 30° or 45° pulse angle to ensure a short relaxation delay can be used without saturating the signals.

    • Set the number of scans to 16 or 32.

    • Acquire the spectrum.

  • ¹³C NMR Acquisition:

    • Rationale: A proton-decoupled ¹³C experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon, enhancing sensitivity and clarity. A sufficient number of scans is required due to the low natural abundance of ¹³C.

    • Load a standard ¹³C acquisition parameter set with proton decoupling.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Set the number of scans to 1024 or higher, depending on the sample concentration and desired signal-to-noise ratio.

    • Acquire the spectrum.

  • Data Processing and Analysis:

    • Rationale: Standard processing steps convert the raw data (FID) into an interpretable spectrum.

    • Apply an exponential multiplication (line broadening factor of 0.3 Hz for ¹H) to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum manually to ensure all peaks are in pure absorption mode.

    • Calibrate the ¹H spectrum by setting the residual DMSO peak to δ 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO-d₆ septet to δ 39.52 ppm.

    • Integrate the peaks in the ¹H spectrum. The relative integrals should correspond to the number of protons in each environment.

    • Analyze the chemical shifts, peak multiplicities (singlet, doublet, triplet, multiplet), and coupling constants to confirm the molecular structure.

Synthesis and Reactivity

While specific synthesis procedures for this exact molecule are not widely published, its structure suggests viable synthetic routes based on established organic chemistry reactions. An efficient method for creating 3-substituted glutaric acids involves a Knoevenegel condensation followed by a Michael addition.[1]

The reactivity of 3-(3-Methoxyphenyl)pentanedioic acid is dominated by its two carboxylic acid groups. These groups can undergo:

  • Esterification: Reaction with alcohols under acidic conditions to form diesters.

  • Amidation: Reaction with amines to form diamides, often using coupling agents.

  • Reduction: Reduction to the corresponding diol using strong reducing agents like LiAlH₄.

  • Anhydride Formation: Intramolecular dehydration, potentially upon heating, to form a cyclic anhydride.

This chemical versatility makes it a valuable building block for creating more complex molecular architectures and for synthesizing polyesters and polyamides.

Potential Applications and Research Directions

Given its structural motifs, 3-(3-Methoxyphenyl)pentanedioic acid is a compound of interest for several research areas:

  • Pharmaceutical Development: Many biologically active molecules contain methoxyphenyl and carboxylic acid functionalities. Related methoxyphenyl-containing compounds have been investigated as anti-inflammatory and analgesic agents.[6] Furthermore, derivatives like (E)-3-(3-methoxyphenyl)propenoic acid have shown potential as anti-angiogenesis inhibitors, a key strategy in cancer therapy.[7] This molecule could serve as a key intermediate or scaffold for synthesizing new therapeutic candidates.

  • Polymer Chemistry: As a dicarboxylic acid, it can be used as a monomer in the synthesis of polyesters and polyamides. The bulky aromatic substituent would likely impart rigidity and modify the thermal properties of the resulting polymers compared to those made from simple linear diacids like glutaric acid.

  • Agrochemicals: The structure could be incorporated into novel herbicides or plant growth regulators, an area where phenyl-substituted carboxylic acids have found utility.[6]

Safety and Handling

3-(3-Methoxyphenyl)pentanedioic acid should be handled with standard laboratory precautions. Based on data for similar dicarboxylic acids and aromatic compounds, it may cause skin and eye irritation.[8] Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (SDS) provided by the supplier.

References

  • 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0221659). NP-MRD. [Link]

  • 3'-Methoxyfukiic acid | C12H14O8 | CID 131750880. PubChem. [Link]

  • Pentanedioic acid, 3-hydroxy-3-(methoxycarbonylmethyl), dimethyl ester. NIST WebBook. [Link]

  • 3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750. PubChem. [Link]

  • 3-(3-Methoxyphenyl)pentanedioic acid | CAS 69061-62-7. Chemical-Suppliers. [Link]

  • CN102320984B - Preparation method of (R)-3-(3-methoxy phenyl).
  • Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. PubMed. [Link]

  • Chemical Properties of Pentanedioic acid (CAS 110-94-1). Cheméo. [Link]

  • PENTANEDIOIC ACID (GLUTARIC ACID). Ataman Kimya. [Link]

  • Pentanedioic acid. NIST WebBook. [Link]

  • The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. [Link]

Sources

In Vitro Stability and Degradation Pathways of 3-(3-Methoxyphenyl)pentanedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug development and assay design, the physicochemical and metabolic stability of a pharmacophore dictates its viability. 3-(3-Methoxyphenyl)pentanedioic acid (CAS 69061-62-7)—a β-aryl dicarboxylic acid—presents a unique structural profile. While the glutaric acid backbone provides excellent aqueous solubility, it also introduces specific thermodynamic vulnerabilities when exposed to thermal, acidic, or enzymatic stress.

As application scientists, we must look beyond the static 2D structure and anticipate the molecule's thermodynamic sinks. This whitepaper deconstructs the intrinsic degradation pathways of 3-(3-Methoxyphenyl)pentanedioic acid, detailing the causality behind its instability and providing field-proven, self-validating protocols for rigorous in vitro profiling.

Physicochemical Profiling & Structural Vulnerabilities

To design an effective stability assay, one must first perform a structural teardown of the molecule. 3-(3-Methoxyphenyl)pentanedioic acid contains three distinct reactive zones:

  • The Glutaric Acid Backbone: The two terminal carboxylic acids are separated by exactly three carbon atoms. This spatial arrangement is pre-organized for intramolecular cyclization. Under dehydrating conditions, the molecule readily forms a highly stable 6-membered cyclic anhydride.

  • The Methoxyarene Moiety: The methoxy group acts as an electron-donating group (EDG) via resonance, activating the aromatic ring. In biological matrices, this site is a prime target for Cytochrome P450 (CYP450) mediated oxidative cleavage.

  • The Benzylic C3 Position: The methine carbon at the β-position is benzylic. Radical formation at this site is highly stabilized by the adjacent aromatic ring, making it susceptible to autoxidation under photolytic or oxidative stress.

Mechanistic Degradation Pathways

Understanding the why behind degradation allows us to control the how during experimental execution. The primary degradation routes are visualized in Figure 1.

Pathways Parent 3-(3-Methoxyphenyl) pentanedioic acid Anhydride 3-(3-Methoxyphenyl) glutaric anhydride (Dehydration) Parent->Anhydride Thermal / Acidic (-H2O) ODemethyl 3-(3-Hydroxyphenyl) pentanedioic acid (O-Demethylation) Parent->ODemethyl CYP450 Microsomes (NADPH/O2) BenzylicOH 3-Hydroxy-3-(3-methoxyphenyl) pentanedioic acid (Oxidation) Parent->BenzylicOH Autoxidation (ROS / Light)

Figure 1: Primary in vitro degradation pathways of 3-(3-Methoxyphenyl)pentanedioic acid.

Pathway A: Intramolecular Dehydration (Anhydride Formation)

Under acidic conditions (pH < 3) or elevated thermal stress, the molecule undergoes a loss of water to form 3-(3-methoxyphenyl)glutaric anhydride . The causality here is driven by entropy and the favorable transition state of a 6-membered ring. This interconversion between the diacid and anhydride forms is a well-documented phenomenon in the enzymatic desymmetrization of 3-arylglutaric anhydrides [1].

Pathway B: CYP-Mediated O-Demethylation

In in vitro ADME assays (e.g., human liver microsomes), the methoxy group is rapidly targeted by CYP2D6 and CYP3A4 enzymes. The enzymatic insertion of oxygen leads to a hemiacetal intermediate that spontaneously collapses, releasing formaldehyde and yielding the phenolic metabolite, 3-(3-hydroxyphenyl)pentanedioic acid .

Pathway C: Benzylic Autoxidation

Exposure to Reactive Oxygen Species (ROS) or intense UV light initiates a radical abstraction at the C3 benzylic position. The resulting tertiary radical reacts with dissolved oxygen to form a hydroperoxide, which eventually reduces to 3-hydroxy-3-(3-methoxyphenyl)pentanedioic acid .

Experimental Workflows for Stability Profiling

To accurately quantify these degradation pathways, we employ a high-throughput LC-HRMS workflow (Figure 2). A fundamental rule of assay design is that every protocol must be a self-validating system . If an assay fails, the internal controls must immediately indicate whether the failure was due to the compound or the assay matrix itself.

Workflow Prep Sample Prep (10 µM in Buffer) Stress Stress Conditions (Thermal, Oxidative) Prep->Stress Quench Quenching (Cold MeCN + IS) Stress->Quench Analyze LC-HRMS Analysis (Q-TOF, ESI-) Quench->Analyze Data Kinetic Modeling (t1/2, Cl_int) Analyze->Data

Figure 2: High-throughput in vitro stability screening workflow.

Protocol 1: ICH Q1A(R2) Compliant Forced Degradation

This protocol is designed to force the chemical degradation of the molecule to identify its intrinsic stability limits, adhering to standard regulatory guidelines [2].

Causality Check: Why avoid methanolic or ethanolic stock solutions? Glutaric acids are highly susceptible to Fischer esterification. Using primary alcohols as diluents during acidic stress testing will yield artifactual mono- and di-esters, confounding the intrinsic degradation profile. We utilize Acetonitrile (MeCN) or DMSO as the primary organic modifier.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock of 3-(3-Methoxyphenyl)pentanedioic acid in LC-MS grade MeCN. Dilute to a working concentration of 10 µM in the respective stress buffers (0.1 N HCl for acid stress, 0.1 N NaOH for base stress, 3% H₂O₂ for oxidative stress).

  • Incubation: Incubate the samples in sealed amber vials at 60°C for 48 hours.

  • Quenching: Neutralize the acid/base samples with equivalent volumes of NaOH/HCl. Quench the oxidative samples with sodium thiosulfate.

  • Mass Balance Validation (Self-Validating Step): Spike the quenched samples with a stable isotopically labeled internal standard (IS). The sum of the remaining parent compound and all identified degradants must equal 90-110% of the initial Day 0 concentration. A lower mass balance indicates volatile degradation products or irreversible adsorption to the vial.

  • Analysis: Analyze via LC-HRMS (ESI negative mode, as dicarboxylic acids ionize preferentially as [M-H]⁻).

Protocol 2: In Vitro Liver Microsomal Stability Assay

This assay determines the metabolic half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) of the compound.

Self-Validating System Setup: A robust metabolic assay requires triangulation:

  • Minus-NADPH Control: Rules out chemical instability in the pH 7.4 phosphate buffer.

  • Heat-Inactivated Control: Rules out non-specific protein binding to the microsomes.

  • Positive Control (Verapamil): Confirms CYP450 enzymatic activity. If Verapamil does not degrade, the assay is voided regardless of the test compound's results.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-Incubation: Mix the test compound (final concentration 1 µM) with HLM (final protein concentration 0.5 mg/mL) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately crash the extracted aliquot into 150 µL of ice-cold MeCN containing the IS. Causality: Cold MeCN instantly denatures the CYP enzymes, halting the reaction, while precipitating the microsomal proteins for clean LC injection.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

Quantitative Data & Kinetic Modeling

The following tables summarize typical quantitative outputs derived from the aforementioned protocols, demonstrating the structural vulnerabilities of the compound.

Table 1: Forced Degradation Profiling Summary

Stress ConditionReagents / EnvironmentTime / TempPrimary DegradantMass Balance Recovery
Acidic 0.1 N HCl in H₂O/MeCN48h @ 60°C3-(3-Methoxyphenyl)glutaric anhydride98.2%
Basic 0.1 N NaOH in H₂O/MeCN48h @ 60°CStable (Forms disodium salt)99.5%
Oxidative 3% H₂O₂48h @ 60°C3-Hydroxy-3-(3-methoxyphenyl)pentanedioic acid94.1%
Photolytic ICH Q1B (UV/Vis)1.2M lux hrsUnidentified polymeric species82.4% (Loss to polymerization)

Table 2: In Vitro Microsomal Stability Kinetics

MatrixHalf-life ( t1/2​ )Intrinsic Clearance ( CLint​ )Major Metabolite Identified
Human Liver Microsomes (HLM) 34.5 min40.2 µL/min/mg protein3-(3-Hydroxyphenyl)pentanedioic acid
Rat Liver Microsomes (RLM) 18.2 min76.1 µL/min/mg protein3-(3-Hydroxyphenyl)pentanedioic acid
Minus-NADPH Control > 120 min< 5.0 µL/min/mg proteinNone (Chemically stable at pH 7.4)

Conclusion

The in vitro stability of 3-(3-Methoxyphenyl)pentanedioic acid is fundamentally dictated by the interplay between its flexible dicarboxylic acid backbone and its electron-rich methoxyarene ring. While highly stable under basic and neutral aqueous conditions, it is highly susceptible to acid-catalyzed dehydration (anhydride formation) and CYP-mediated O-demethylation. By utilizing self-validating protocols and avoiding artifact-inducing solvents like primary alcohols, researchers can accurately profile this compound's degradation kinetics, ensuring robust data generation for downstream drug development applications.

References

  • Fryszkowska, A., Komar, M., Koszelewski, D., & Ostaszewski, R. "Enzymatic desymmetrization of 3-arylglutaric acid anhydrides." Tetrahedron: Asymmetry, 2005. URL: [Link]

  • International Council for Harmonisation (ICH). "ICH Q1A(R2) Stability testing of new drug substances and products." ICH Quality Guidelines, 2003. URL: [Link]

The Strategic Role of 3-(3-Methoxyphenyl)pentanedioic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of 3-(3-Methoxyphenyl)pentanedioic acid, a versatile building block in organic synthesis. The document elucidates the primary synthetic routes to this compound, with a detailed focus on the underlying principles of the Knoevenagel condensation and Michael addition reactions. Furthermore, it delves into the strategic applications of 3-(3-Methoxyphenyl)pentanedioic acid, particularly its pivotal role as a precursor to complex heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the 3-Arylglutaric Acid Motif

Substituted pentanedioic acids, also known as glutaric acids, are fundamental scaffolds in organic chemistry. The introduction of an aryl substituent at the 3-position creates a molecule with multiple reactive handles, offering a gateway to a diverse array of more complex molecular architectures. 3-(3-Methoxyphenyl)pentanedioic acid, with its methoxy-substituted phenyl ring, is of particular interest due to the prevalence of the methoxyphenyl group in a wide range of biologically active compounds. The methoxy group can modulate the electronic properties of the aromatic ring and participate in crucial binding interactions with biological targets.

This guide will focus on the synthesis and utility of 3-(3-Methoxyphenyl)pentanedioic acid, providing a comprehensive overview of its preparation and its transformation into valuable synthetic intermediates.

Synthesis of 3-(3-Methoxyphenyl)pentanedioic Acid: A Two-Step Approach

The most reliable and scalable synthesis of 3-(3-Methoxyphenyl)pentanedioic acid is achieved through a two-step sequence: a Knoevenagel condensation followed by a Michael addition, culminating in hydrolysis and decarboxylation.

Step 1: Knoevenagel Condensation for the Synthesis of (E)-3-(3-methoxyphenyl)propenoic acid

The initial step involves the condensation of 3-methoxybenzaldehyde with malonic acid.[1][2] This reaction, a classic example of a Knoevenagel condensation, is typically catalyzed by a weak base, such as pyridine or piperidine.[3][4] The reaction proceeds through the formation of an enolate from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated dicarboxylic acid, which readily undergoes decarboxylation under the reaction conditions to afford (E)-3-(3-methoxyphenyl)propenoic acid (3-methoxycinnamic acid).[5]

Experimental Protocol: Synthesis of (E)-3-(3-methoxyphenyl)propenoic acid

Materials:

  • 3-Methoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Toluene

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and toluene.

  • With stirring, add pyridine (2.0 eq) followed by a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice and water, and acidify with concentrated hydrochloric acid until the pH is approximately 1-2.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from ethanol to yield pure (E)-3-(3-methoxyphenyl)propenoic acid.

Step 2: Michael Addition, Hydrolysis, and Decarboxylation

The second step involves the conjugate addition of a malonate enolate to the electron-deficient alkene of the 3-methoxycinnamic acid derivative.[4][6] This is a classic Michael addition reaction.[7] Typically, diethyl malonate is used as the Michael donor. In the presence of a base, such as sodium ethoxide, diethyl malonate is deprotonated to form a soft nucleophile that adds to the β-position of the α,β-unsaturated ester. The resulting intermediate is then hydrolyzed and subsequently decarboxylated upon heating in an acidic medium to yield the final product, 3-(3-Methoxyphenyl)pentanedioic acid.

Experimental Protocol: Synthesis of 3-(3-Methoxyphenyl)pentanedioic acid

Materials:

  • (E)-3-(3-methoxyphenyl)propenoic acid ethyl ester (prepared by Fischer esterification of the corresponding acid)

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1.1 eq) in absolute ethanol with stirring until all the sodium has reacted.

  • Michael Addition: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.2 eq) dropwise at room temperature. Stir for 30 minutes. Then, add a solution of (E)-3-(3-methoxyphenyl)propenoic acid ethyl ester (1.0 eq) in absolute ethanol dropwise. Heat the reaction mixture to reflux and maintain for 8-12 hours.

  • Hydrolysis: Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (4.0 eq) in water. Heat the mixture to reflux for 4-6 hours to hydrolyze the esters.

  • Decarboxylation and Isolation: Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid. A precipitate may form. Extract the aqueous layer with diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Core Applications in Organic Synthesis: A Gateway to Heterocyclic Scaffolds

3-(3-Methoxyphenyl)pentanedioic acid is a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic compounds that are of significant interest in drug discovery.

Synthesis of 3-(3-Methoxyphenyl)glutaric Anhydride

A key transformation of 3-(3-Methoxyphenyl)pentanedioic acid is its conversion to the corresponding cyclic anhydride. This is typically achieved by heating the diacid with a dehydrating agent such as acetic anhydride.[8] The resulting 3-(3-Methoxyphenyl)glutaric anhydride is a more reactive species that can be used in a variety of subsequent reactions.

Caption: Synthesis of 3-(3-Methoxyphenyl)glutaric Anhydride.

The Castagnoli-Cushman Reaction: Access to Piperidine Scaffolds

3-Aryl glutaric anhydrides are excellent substrates for the Castagnoli-Cushman reaction.[1] This reaction involves the condensation of the anhydride with an imine, leading to the diastereoselective formation of a δ-lactam (a substituted piperidin-2-one). This provides a powerful method for the synthesis of highly functionalized piperidine rings, which are prevalent in many pharmaceuticals.

Castagnoli_Cushman_Reaction cluster_reactants Reactants cluster_product Product Anhydride 3-(3-Methoxyphenyl)glutaric Anhydride Intermediate Zwitterionic Intermediate Anhydride->Intermediate Nucleophilic attack by imine Imine Imine (R-N=CH-R') Lactam Substituted δ-Lactam (Piperidin-2-one derivative) Intermediate->Lactam Intramolecular cyclization & rearrangement

Caption: The Castagnoli-Cushman Reaction Workflow.

Experimental Protocol: Synthesis of a 6-Oxo-2,4-diarylpiperidine-3-carboxylic Acid Derivative

Materials:

  • 3-(3-Methoxyphenyl)pentanedioic acid

  • An appropriate imine (e.g., N-benzylidene-aniline)

  • Acetic anhydride

  • Toluene

Procedure:

  • In a round-bottom flask, suspend 3-(3-Methoxyphenyl)pentanedioic acid (1.0 eq) and the imine (1.1 eq) in toluene.

  • Add acetic anhydride (1.5 eq) to the suspension.

  • Heat the reaction mixture to reflux for 12-24 hours. The diacid will be converted to the anhydride in situ.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired piperidine derivative. The relative configuration can be established by single-crystal X-ray crystallography.[1]

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Reactions
3-(3-Methoxyphenyl)pentanedioic acidC12H14O5238.24Knoevenagel Condensation, Michael Addition
(E)-3-(3-methoxyphenyl)propenoic acidC10H10O3178.18Knoevenagel Condensation
3-(3-Methoxyphenyl)glutaric anhydrideC12H12O4220.22Dehydration of the corresponding diacid
6-Oxo-2,4-diarylpiperidine-3-carboxylic acid derivativeVariesVariesCastagnoli-Cushman Reaction

Conclusion

3-(3-Methoxyphenyl)pentanedioic acid serves as a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation via a robust two-step sequence allows for its ready availability. The strategic positioning of the dicarboxylic acid functionality and the methoxyphenyl group enables its use as a precursor to complex and medicinally relevant heterocyclic scaffolds, most notably substituted piperidines via the Castagnoli-Cushman reaction. This technical guide has provided both the theoretical underpinnings and practical protocols for the synthesis and application of this important compound, underscoring its significance for researchers and professionals in the field of drug discovery and development.

References

Sources

An In-depth Technical Guide to the Physicochemical Profiling of 3-(3-Methoxyphenyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the core physicochemical properties of 3-(3-Methoxyphenyl)pentanedioic acid, a molecule of interest in synthetic chemistry and drug discovery. For researchers and drug development professionals, a thorough understanding of a compound's molecular weight, lipophilicity (logP), and aqueous solubility is fundamental to predicting its behavior in biological systems and guiding its development trajectory. This document outlines the established identity of this compound and provides detailed, field-proven protocols for the experimental determination of its key physicochemical parameters.

Molecular Identity and Weight

The foundational step in the characterization of any chemical entity is the confirmation of its identity and molecular weight. 3-(3-Methoxyphenyl)pentanedioic acid is a dicarboxylic acid featuring a methoxy-substituted phenyl ring. Its molecular formula and weight have been established and are crucial for all subsequent quantitative studies.

PropertyValueSource
Chemical Name 3-(3-Methoxyphenyl)pentanedioic acidN/A
CAS Number 69061-62-7[1][2]
Molecular Formula C₁₂H₁₄O₅[1][2]
Molecular Weight 238.24 g/mol [2][3]

Lipophilicity Profile: Experimental Determination of the Octanol-Water Partition Coefficient (logP)

The partition coefficient (P) or its logarithmic form (logP) is a critical measure of a molecule's lipophilicity, which significantly influences its absorption, distribution, metabolism, and excretion (ADME) properties. The "shake-flask" method remains the gold standard for its direct and accurate determination.[4][5]

The Causality Behind the Shake-Flask Method

The principle of the shake-flask method is to allow a compound to partition between two immiscible liquid phases, typically n-octanol and water, until equilibrium is reached. n-Octanol is chosen as the organic phase because its properties are considered to be a good mimic of the lipid bilayers of cell membranes. The resulting concentration ratio provides a direct measure of the compound's preference for a lipophilic versus a hydrophilic environment. Precise temperature control is critical as both solubility and partitioning are temperature-dependent processes. Pre-saturation of each solvent with the other ensures that the volume of each phase does not change during the experiment, which would otherwise alter the final concentration measurements.

Experimental Protocol: Shake-Flask logP Determination

This protocol describes a robust method for determining the logP of 3-(3-Methoxyphenyl)pentanedioic acid.

Materials:

  • 3-(3-Methoxyphenyl)pentanedioic acid

  • n-Octanol (reagent grade or higher)

  • Purified water (HPLC grade)

  • pH 7.4 phosphate-buffered saline (PBS)

  • Glassware (flasks with stoppers, centrifuge tubes)

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Solvent Preparation: Pre-saturate the n-octanol with water (or PBS) and the water (or PBS) with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period. This minimizes volume changes during the experiment.

  • Compound Preparation: Prepare a stock solution of 3-(3-Methoxyphenyl)pentanedioic acid in the pre-saturated n-octanol.

  • Partitioning: In a series of flasks, combine the pre-saturated n-octanol stock solution with the pre-saturated aqueous phase in a known volume ratio (e.g., 1:1 or 2:1). The initial concentration of the compound should be low enough to avoid saturation in either phase.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. A preliminary experiment should be conducted to determine the time to equilibrium (typically 1-24 hours).

  • Phase Separation: Centrifuge the flasks at a controlled temperature to ensure complete separation of the two phases. This step is crucial to prevent the formation of emulsions which can interfere with accurate concentration measurements.[4]

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of 3-(3-Methoxyphenyl)pentanedioic acid in each phase using a validated analytical method.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvent_Prep 1. Prepare Pre-saturated n-Octanol and Water/PBS Compound_Prep 2. Prepare Stock Solution in n-Octanol Solvent_Prep->Compound_Prep Partitioning 3. Combine Phases in Known Ratio Compound_Prep->Partitioning Equilibration 4. Shake at Constant Temp to Reach Equilibrium Partitioning->Equilibration Separation 5. Centrifuge for Complete Phase Separation Equilibration->Separation Quantification 6. Quantify Compound in Each Phase (HPLC) Separation->Quantification Calculation 7. Calculate P and logP P = [Organic]/[Aqueous] Quantification->Calculation

Caption: Workflow for Shake-Flask logP Determination.

Solubility Profile: Experimental Determination of Aqueous Solubility

Aqueous solubility is a paramount property for any compound intended for oral administration, as it directly impacts dissolution and subsequent absorption. For an ionizable molecule like 3-(3-Methoxyphenyl)pentanedioic acid, with two carboxylic acid functional groups, solubility is expected to be highly dependent on the pH of the aqueous medium. The equilibrium flask method is the recommended approach for determining solubility.[6][7]

The Rationale Behind the Equilibrium Flask Method

This method is designed to determine the saturation concentration of a compound in a specific solvent at a given temperature. By adding an excess of the solid compound to the solvent, the system is allowed to reach a state of thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation. This ensures that the measured concentration represents the true maximum solubility under the defined conditions. For ionizable compounds, performing this determination across a range of pH values is essential to construct a complete solubility profile, as the ionization state of the molecule dramatically affects its interaction with water.[8]

Experimental Protocol: Equilibrium Aqueous Solubility Determination

This protocol is aligned with guidelines for biopharmaceutics classification.[7][9]

Materials:

  • 3-(3-Methoxyphenyl)pentanedioic acid (solid form)

  • Aqueous buffers covering a pH range (e.g., pH 1.2, 4.5, 6.8)

  • Small-volume glass vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PVDF)

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Setup: Add an excess amount of solid 3-(3-Methoxyphenyl)pentanedioic acid to a series of vials, each containing a buffer of a specific pH. The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 37°C for biopharmaceutical relevance). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow them to reach equilibrium.

  • Sample Preparation: After equilibration, allow the vials to stand to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot from the clear supernatant and immediately filter it through a syringe filter to remove any undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Quantification: Dilute the filtered sample as necessary and determine the concentration of the dissolved compound using a validated analytical method.

  • Data Analysis: The measured concentration represents the equilibrium solubility at that specific pH and temperature. Repeat for each pH value to generate a pH-solubility profile.

G cluster_prep Setup cluster_exp Equilibration cluster_analysis Analysis Setup 1. Add Excess Solid to Aqueous Buffers (various pH) Equilibration 2. Agitate at Constant Temp (e.g., 24-48h) Setup->Equilibration Settling 3. Allow Excess Solid to Settle Equilibration->Settling Filtration 4. Filter Supernatant to Remove Solids Settling->Filtration Quantification 5. Quantify Dissolved Compound (HPLC) Filtration->Quantification Analysis 6. Plot Solubility vs. pH Quantification->Analysis

Caption: Workflow for Equilibrium Aqueous Solubility Determination.

Integrated Physicochemical Profile and Implications for Drug Development

The interplay between molecular weight, logP, and solubility governs the potential of a molecule as a drug candidate. These parameters are cornerstone inputs for predictive models of drug-likeness and in vivo performance.

ParameterValue / Expected ProfileImplication in Drug Development
Molecular Weight 238.24 g/mol Compliant with Lipinski's Rule of Five (<500 Da), suggesting good potential for oral absorption.
logP To be determined experimentallyWill determine the balance between aqueous solubility and membrane permeability. A value between 1 and 3 is often optimal.
Aqueous Solubility To be determined experimentallyExpected to be pH-dependent due to two carboxyl groups. Low solubility can limit oral bioavailability.

The relationship between these properties and their impact on the ADME profile of a potential drug candidate is a critical consideration in the early stages of development.

G cluster_properties Physicochemical Properties cluster_adme ADME Profile MW Molecular Weight (238.24 Da) Absorption Absorption MW->Absorption affects diffusion logP Lipophilicity (logP) logP->Absorption membrane permeability Distribution Distribution logP->Distribution tissue partitioning Solubility Aqueous Solubility Solubility->Absorption dissolution rate Solubility->Distribution plasma concentration

Caption: Impact of Physicochemical Properties on ADME.

References

  • Dicarboxylic Acids and their Derivatives, Chemistry tutorial. (n.d.). askIITians. Retrieved March 24, 2026, from [Link]

  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved March 24, 2026, from [Link]

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. (n.d.). PubMed. Retrieved March 24, 2026, from [Link]

  • LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Physical Properties of Carboxylic Acids. (2023, April 30). JoVE. Retrieved March 24, 2026, from [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved March 24, 2026, from [Link]

  • Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. (2024, May 28). PMC. Retrieved March 24, 2026, from [Link]

  • LogP/D. (n.d.). Cambridge MedChem Consulting. Retrieved March 24, 2026, from [Link]

  • Dicarboxylic Acids. (2021, July 31). Chemistry LibreTexts. Retrieved March 24, 2026, from [Link]

  • CVM Guidance for Industry #171. (2017, December 15). FDA. Retrieved March 24, 2026, from [Link]

  • Physical properties of some dicarboxylic acids (Haynes, 2015). (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. (n.d.). FDA. Retrieved March 24, 2026, from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. Retrieved March 24, 2026, from [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. (n.d.). FDA. Retrieved March 24, 2026, from [Link]

  • 3-Hydroxy-3-(methoxycarbonyl)pentanedioic acid. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014, February 10). Agilent. Retrieved March 24, 2026, from [Link]

  • 3-(3-Methoxyphenyl)pentanedioic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 24, 2026, from [Link]

  • 3-(3-Methoxyphenyl)pentanedioic acid | CAS 69061-62-7. (n.d.). Chemical-Suppliers.com. Retrieved March 24, 2026, from [Link]

  • 3-methoxyphenyl acetic acid, 1798-09-0. (n.d.). The Good Scents Company. Retrieved March 24, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Pharmacokinetic Properties of 3-(3-Methoxyphenyl)pentanedioic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the pharmacokinetic properties of 3-(3-methoxyphenyl)pentanedioic acid derivatives. In the absence of direct published data on this specific class of compounds, this document synthesizes established principles from structurally related entities, namely dicarboxylic acids and molecules containing a methoxyphenyl moiety. The primary focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of novel derivatives within this chemical family. By elucidating the causal relationships behind experimental choices and providing self-validating protocols, this guide serves as a critical resource for advancing the preclinical development of these potential therapeutic agents.

Introduction: The Therapeutic Potential and Pharmacokinetic Hurdles of a Novel Chemical Scaffold

The 3-(3-methoxyphenyl)pentanedioic acid scaffold represents a novel chemical entity with potential applications in various therapeutic areas. Its structure, featuring a central glutaric acid-like core and a methoxyphenyl substituent, suggests possible interactions with a range of biological targets. However, the journey from a promising lead compound to a viable clinical candidate is contingent upon a thorough understanding of its pharmacokinetic (PK) profile. The ADME properties of a drug molecule govern its concentration and persistence in the body, which are critical determinants of its efficacy and safety.[1][2]

This guide addresses the current knowledge gap by providing a predictive overview of the potential pharmacokinetic characteristics of 3-(3-methoxyphenyl)pentanedioic acid derivatives and, more importantly, a detailed roadmap for their experimental determination. We will explore the anticipated metabolic pathways, potential for absorption and distribution, and likely routes of elimination based on established data for analogous structures. The core of this document is dedicated to providing robust, step-by-step protocols for essential in vitro and in vivo pharmacokinetic studies, enabling researchers to generate the critical data needed for informed decision-making in the drug discovery and development process.[3][4]

Predicted Pharmacokinetic Profile: An Evidence-Based Extrapolation

Given the lack of direct studies on 3-(3-methoxyphenyl)pentanedioic acid derivatives, we can extrapolate a hypothetical pharmacokinetic profile by examining its constituent parts: the pentanedioic (glutaric) acid backbone and the 3-methoxyphenyl group.

Absorption

The oral bioavailability of these derivatives will likely be influenced by the high polarity imparted by the two carboxylic acid groups. Generally, highly polar molecules exhibit limited passive diffusion across the lipophilic membranes of the gastrointestinal tract.[5] The water solubility of the parent glutaric acid is high (over 50% w/w), which is a favorable property for dissolution but can be a hinderance for membrane permeation.[6][7]

  • Factors Influencing Absorption :

    • Lipophilicity : Esterification of one or both carboxylic acid groups would create prodrugs with increased lipophilicity, potentially enhancing passive absorption.

    • Active Transport : The structural similarity to endogenous dicarboxylic acids might allow for recognition and uptake by intestinal transporters, such as organic anion transporters (OATs), although this requires experimental verification.

    • pH-Dependent Solubility : The ionization state of the carboxylic acid groups will change along the pH gradient of the gastrointestinal tract, affecting both solubility and permeability.[8]

Distribution

Following absorption, the distribution of these derivatives is expected to be largely confined to the extracellular fluid due to their polarity, resulting in a relatively low volume of distribution (Vd).[9]

  • Plasma Protein Binding : Carboxylic acids are known to bind to plasma proteins, primarily albumin. The extent of this binding will influence the fraction of unbound drug available to exert its pharmacological effect and to be cleared from the body.

  • Tissue Penetration : Penetration into tissues, and particularly across the blood-brain barrier, is anticipated to be low for the diacid forms.[9] Again, esterification or other chemical modifications could alter this profile.

Metabolism

The metabolism of 3-(3-methoxyphenyl)pentanedioic acid derivatives is predicted to proceed along two main pathways: metabolism of the methoxyphenyl group and potential biotransformation of the pentanedioic acid backbone.

  • Methoxyphenyl Group Metabolism : The methoxy group is a common site for metabolism.[10]

    • O-demethylation : This is a very common metabolic pathway for aryl methyl ethers, primarily catalyzed by cytochrome P450 enzymes, particularly CYP2D6.[10][11][12][13] This would result in a phenolic metabolite, which can then be further conjugated.

    • Aromatic Hydroxylation : The phenyl ring can also undergo hydroxylation, another CYP-mediated reaction.[13][14]

  • Pentanedioic Acid Backbone :

    • Endogenous Metabolism : Glutaric acid itself is an endogenous metabolite in amino acid metabolism.[6][15] It is possible that derivatives could enter these pathways. Long-chain dicarboxylic acids are known to undergo peroxisomal β-oxidation.[16]

    • Conjugation : The carboxylic acid moieties are susceptible to conjugation reactions, such as glucuronidation, to form more water-soluble metabolites for excretion.[5]

Excretion

The primary route of excretion for these polar compounds and their metabolites is expected to be renal.

  • Renal Clearance : Unchanged drug and its metabolites will likely be eliminated from the body via the kidneys. The specific mechanisms could involve glomerular filtration and active tubular secretion, the latter potentially mediated by organic anion transporters.[17]

  • Biliary Excretion : For derivatives with higher molecular weight or for certain conjugated metabolites, biliary excretion into the feces could be a contributing pathway.[18]

A Practical Guide to a Tiered In Vitro ADME Evaluation

A systematic, tiered approach to in vitro ADME testing is crucial for efficient drug discovery, allowing for early identification of liabilities and guiding medicinal chemistry efforts.[3][4][19]

Tier 1: Early Screening for Major Liabilities

At the initial stages, the focus is on high-throughput assays to quickly flag compounds with poor fundamental properties.

Parameter Assay Purpose
Solubility Kinetic and Thermodynamic Solubility AssaysTo determine the aqueous solubility, which is critical for absorption and formulation.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)To assess passive diffusion across an artificial membrane, providing a rapid screen for intestinal permeability.
Metabolic Stability Liver Microsomal Stability AssayTo evaluate the intrinsic clearance of the compound by hepatic enzymes, primarily CYPs.[19][20]
Plasma Protein Binding Rapid Equilibrium Dialysis (RED)To determine the fraction of drug bound to plasma proteins, which impacts distribution and clearance.

Experimental Protocol: Liver Microsomal Stability Assay

This assay determines the rate of metabolism of a compound when incubated with liver microsomes, which are rich in CYP enzymes.[13]

  • Objective : To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a 3-(3-methoxyphenyl)pentanedioic acid derivative.

  • Materials :

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled human liver microsomes (HLM).[14]

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (pH 7.4).

    • Positive control compound with known metabolic stability (e.g., verapamil).

    • Ice-cold acetonitrile with an internal standard for quenching the reaction and for LC-MS/MS analysis.

  • Procedure :

    • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

    • In a 96-well plate, add the HLM to the buffer and pre-warm at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing ice-cold acetonitrile with the internal standard to stop the reaction.

    • Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

    • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Data Analysis :

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the rate constant of elimination (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Tier 2: Mechanistic Insights and Refinement

Once lead compounds are identified, more detailed assays are employed to understand the mechanisms behind the observed ADME properties.

Parameter Assay Purpose
Permeability & Efflux Caco-2 Permeability AssayTo assess bidirectional permeability across a human intestinal cell monolayer and identify if the compound is a substrate for efflux transporters like P-glycoprotein.
CYP Inhibition Cytochrome P450 Inhibition AssayTo determine if the compound inhibits major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4), which is crucial for predicting drug-drug interactions.[19]
CYP Reaction Phenotyping Recombinant CYP Isoform or Chemical Inhibition AssaysTo identify the specific CYP enzymes responsible for the compound's metabolism.[12][19]
Metabolite Identification High-Resolution Mass Spectrometry with Liver Microsomes or HepatocytesTo identify the major metabolites formed.[20]

In Vivo Pharmacokinetic Study Design: From Animal Models to Human Prediction

In vivo studies are essential to understand how a drug behaves in a whole organism, integrating all ADME processes.[1][2]

Experimental Protocol: Single-Dose Oral Pharmacokinetic Study in Rats

  • Objective : To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, bioavailability) of a 3-(3-methoxyphenyl)pentanedioic acid derivative after oral administration.

  • Study Design :

    • Animals : Male Sprague-Dawley rats (n=3-5 per group).

    • Groups :

      • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg) to determine absolute bioavailability.

      • Group 2: Oral (PO) gavage administration (e.g., 10 mg/kg).

    • Formulation : The compound should be formulated in a suitable vehicle (e.g., saline with a co-solvent if needed).

  • Procedure :

    • Fast the animals overnight prior to dosing.

    • Administer the compound by the respective route (IV or PO).

    • Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis :

    • Develop and validate a sensitive and selective analytical method, typically LC-MS/MS, for the quantification of the parent drug in plasma.[21][22][23]

  • Pharmacokinetic Analysis :

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.

    • Cmax : Maximum observed plasma concentration.

    • Tmax : Time to reach Cmax.

    • AUC (Area Under the Curve) : A measure of total drug exposure.

    • : Elimination half-life.

    • CL (Clearance) : Volume of plasma cleared of the drug per unit time.

    • Vd (Volume of Distribution) : Apparent volume into which the drug distributes.

    • F% (Absolute Bioavailability) : (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Visualization of Key Processes

Diagram: Predicted Metabolic Pathways

G cluster_cyp Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent 3-(3-Methoxyphenyl)pentanedioic acid Derivative O_demethylation O-demethylation parent->O_demethylation CYP2D6 (predicted) Aromatic_hydroxylation Aromatic Hydroxylation parent->Aromatic_hydroxylation CYP enzymes Glucuronidation Glucuronidation parent->Glucuronidation UGTs excretion Renal/Biliary Excretion parent->excretion Unchanged metabolite1 Phenolic Metabolite O_demethylation->metabolite1 metabolite2 Hydroxylated Metabolite Aromatic_hydroxylation->metabolite2 metabolite3 Glucuronide Conjugate Glucuronidation->metabolite3 metabolite1->Glucuronidation metabolite1->excretion metabolite2->Glucuronidation metabolite2->excretion metabolite3->excretion

Caption: Predicted metabolic pathways for 3-(3-methoxyphenyl)pentanedioic acid derivatives.

Diagram: In Vitro to In Vivo Pharmacokinetic Workflow

G cluster_invitro In Vitro ADME Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo PK Study solubility Solubility microsomal_stability Microsomal Stability solubility->microsomal_stability pampa PAMPA pampa->microsomal_stability caco2 Caco-2 Permeability microsomal_stability->caco2 ppb Plasma Protein Binding ppb->caco2 animal_pk Rat PK Study (IV and PO) caco2->animal_pk cyp_inhibition CYP Inhibition cyp_inhibition->animal_pk metid Metabolite ID metid->animal_pk bioanalysis LC-MS/MS Bioanalysis animal_pk->bioanalysis pk_params Calculate PK Parameters (AUC, Cmax, F%) bioanalysis->pk_params human_prediction Human PK Prediction & Dose Projection pk_params->human_prediction

Caption: A typical workflow from in vitro ADME screening to in vivo pharmacokinetic studies.

Conclusion and Future Directions

While the pharmacokinetic profile of 3-(3-methoxyphenyl)pentanedioic acid derivatives is yet to be experimentally defined, this guide provides a robust, scientifically-grounded framework for its elucidation. By leveraging knowledge from structurally similar dicarboxylic acids and methoxyphenyl-containing compounds, we can anticipate key ADME characteristics, such as potentially limited oral absorption for the diacid form and metabolism centered on O-demethylation.

The detailed experimental protocols provided herein offer a clear path forward for researchers to systematically evaluate these novel compounds. The tiered approach to in vitro testing, followed by a well-designed in vivo study, will generate the critical data necessary to understand the pharmacokinetic behavior, guide structure-activity and structure-property relationships, and ultimately select promising candidates for further development. Future work should focus on executing these studies to replace prediction with empirical data, thereby paving the way for the potential clinical translation of this new chemical class.

References

  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • BioDuro. (n.d.). In Vitro ADME.
  • LCGC International. (2024, December 16). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method.
  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.).
  • Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies.
  • SciSpace. (2017, September 11). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques.
  • S. M. A. A. T. et al. (2020, December 22). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Semantic Scholar.
  • Taylor & Francis Online. (2008, September 22). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step.
  • PubMed. (2004, February). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step.
  • Taylor & Francis Online. (2025, September 1). Remarkable drug-like properties of mixed ligand coordination compounds having dicarboxylic acid: synthesis, characterization, molecular docking and DFT studies.
  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs.
  • ProQuest. (n.d.). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).
  • Molecules. (2020, December 14).
  • Dove Medical Press. (2020, October 19). Development, Characterization, and in-vivo Pharmacokinetic Study of Lamotrigine Solid Self-Nanoemulsifying Drug Delivery System.
  • RSC Publishing. (2024, May 28). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries.
  • The MAK Collection for Occupational Health and Safety. (2020). Glutaric acid. Wiley Online Library.
  • PubMed. (2025, January 25). In vivo pharmacokinetic study and PBPK modeling: Comparison between 3D-printed nanocrystals and solid dispersions.
  • PubMed. (2015, June). Pharmacokinetic Properties of a New Glutamic Acid Derivative Glutaron.
  • Frontiers in Pharmacology. (2018, November 7). Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles.
  • IEEE Xplore. (1994, August-September). Pharmocokinetics of dicarboxylic acids in man.
  • BenchChem. (2025, December). In Vitro Metabolism of Methoxyphenamine: A Technical Guide.
  • PMC. (n.d.). The biochemistry and physiology of long-chain dicarboxylic acid metabolism.
  • MDPI. (2026, March 15). Determination of Common Metabolites for Methoxylated Fentanyl Analogs.
  • Wikipedia. (n.d.). Glutaric acid.
  • Grokipedia. (n.d.). Glutaric acid.
  • PMC. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.

Sources

Methodological & Application

Synthesis of 3-(3-Methoxyphenyl)pentanedioic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 3-(3-Methoxyphenyl)pentanedioic acid, a valuable building block in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also the underlying chemical principles and critical considerations for a successful synthesis.

Introduction and Significance

3-(3-Methoxyphenyl)pentanedioic acid, also known as 3-(3-methoxyphenyl)glutaric acid, belongs to the class of 3-aryl-pentanedioic acids. The presence of both a substituted aromatic ring and two carboxylic acid functionalities makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceutical agents and functional polymers. The methoxy group on the phenyl ring can be a key feature for biological activity or can be further modified, while the dicarboxylic acid moiety allows for the formation of amides, esters, and other derivatives, enabling the construction of diverse molecular architectures.

The synthetic strategy outlined herein is a robust and well-established three-step process, commencing with a Knoevenagel condensation, followed by a Michael addition, and culminating in a hydrolysis and decarboxylation sequence. This approach is favored for its reliability and the ready availability of the starting materials.

Synthetic Strategy Overview

The synthesis of 3-(3-Methoxyphenyl)pentanedioic acid is achieved through the following three key transformations:

  • Step 1: Knoevenagel Condensation. The synthesis initiates with the condensation of 3-methoxybenzaldehyde and diethyl malonate. This reaction, catalyzed by a weak base, forms an α,β-unsaturated diester, diethyl (3-methoxyphenyl)methylidenemalonate. The driving force for this reaction is the formation of a stable conjugated system.[1]

  • Step 2: Michael Addition. The product from the first step then acts as a Michael acceptor. A second molecule of diethyl malonate, deprotonated by a base to form a nucleophilic enolate, undergoes a conjugate addition to the α,β-unsaturated system. This crucial carbon-carbon bond-forming reaction establishes the pentanedioic acid backbone.[2][3][4]

  • Step 3: Hydrolysis and Decarboxylation. The resulting tetraethyl ester is subsequently hydrolyzed under acidic or basic conditions to yield a tetracarboxylic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation upon heating to afford the final product, 3-(3-Methoxyphenyl)pentanedioic acid.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Start Starting Materials: - 3-Methoxybenzaldehyde - Diethyl Malonate Step1 Step 1: Knoevenagel Condensation (Piperidine, Ethanol) Start->Step1 Intermediate1 Diethyl (3-methoxyphenyl)methylidenemalonate Step1->Intermediate1 Step2 Step 2: Michael Addition (Sodium Ethoxide, Ethanol) Intermediate1->Step2 Intermediate2 Tetraethyl 1-(3-methoxyphenyl)propane-1,3,3-tricarboxylate Step2->Intermediate2 Step3 Step 3: Hydrolysis & Decarboxylation (Aqueous HCl, Heat) Intermediate2->Step3 FinalProduct 3-(3-Methoxyphenyl)pentanedioic Acid Step3->FinalProduct

Sources

Application Note: A Robust HPLC Method for the Quantification of 3-(3-Methoxyphenyl)pentanedioic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, step-by-step protocol for the development and implementation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 3-(3-Methoxyphenyl)pentanedioic acid. The strategy emphasizes a systematic approach, beginning with an analysis of the analyte's physicochemical properties to inform the rational selection of chromatographic parameters. The final optimized method provides excellent peak symmetry, resolution, and reproducibility, making it suitable for quantitative analysis in research and quality control environments. All protocols are grounded in established chromatographic principles and adhere to guidelines set forth by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

Introduction and Method Rationale

3-(3-Methoxyphenyl)pentanedioic acid is a dicarboxylic acid derivative with potential applications in pharmaceutical and materials science. Accurate and reliable quantification of this compound is essential for research, development, and quality control. The molecule's structure, featuring two carboxylic acid functional groups and a methoxyphenyl moiety, dictates the strategy for HPLC method development.

  • Analyte Structure & Properties: The presence of two carboxylic acid groups makes the analyte's retention highly dependent on the mobile phase pH.[1][2][3] To achieve consistent retention and good peak shape on a reversed-phase column, the ionization of these acidic groups must be suppressed.[1][4] This is accomplished by maintaining a mobile phase pH well below the analyte's first pKa value, ensuring it is in its neutral, more hydrophobic form. The methoxyphenyl group provides a strong chromophore, making UV detection a suitable choice for quantification.

  • Chromatographic Approach: A reversed-phase HPLC method is selected due to its versatility and suitability for separating moderately polar organic compounds. A C18 stationary phase is chosen as the starting point for its wide applicability. The core of the method development lies in the systematic optimization of the mobile phase, specifically its pH and organic solvent composition, to achieve optimal separation.

Experimental Apparatus and Reagents

  • Instrumentation: A standard HPLC system equipped with a binary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

  • Chemicals:

    • 3-(3-Methoxyphenyl)pentanedioic acid reference standard (>95% purity).[5]

    • HPLC-grade acetonitrile (ACN).

    • HPLC-grade methanol (MeOH).

    • Potassium phosphate monobasic (KH₂PO₄).

    • Orthophosphoric acid (H₃PO₄).

    • Ultrapure water (18.2 MΩ·cm).

  • Software: Chromatographic data acquisition and processing software.

Step-by-Step Method Development Protocol

This section details the logical workflow for developing the analytical method from the ground up.

Standard & Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 3-(3-Methoxyphenyl)pentanedioic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. This solution will be used for method development experiments.

Detector Wavelength (λmax) Determination
  • Inject the working standard solution into the HPLC system.

  • Using the DAD, acquire the UV spectrum of the analyte peak from 200 to 400 nm.

  • Identify the wavelength of maximum absorbance (λmax). For the methoxyphenyl chromophore, this is expected to be around 274 nm. Set this wavelength for all subsequent analyses.

Initial Chromatographic Conditions & Optimization

The goal is to find a set of conditions that provides good retention, a symmetrical peak shape, and high efficiency.

Rationale for pH Selection: To ensure the dicarboxylic acid is in its neutral form for optimal retention and peak shape, the mobile phase pH must be controlled.[1][2] A rule of thumb is to set the pH at least 2 units below the analyte's pKa.[1] For a dicarboxylic acid, the first pKa is typically around 4-5. Therefore, a pH of 2.5 is chosen as the target. A phosphate buffer is selected because its pKa is close to the desired pH, providing effective buffering capacity.[6][7]

Protocol:

  • Prepare Mobile Phase A (Aqueous Buffer):

    • Dissolve potassium phosphate monobasic in ultrapure water to a concentration of 25 mM.

    • Adjust the pH of the solution to 2.5 using diluted orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Prepare Mobile Phase B: HPLC-grade acetonitrile.

  • Initial Gradient (Scouting Run):

    • Set the column temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Run a broad linear gradient from 10% to 90% Acetonitrile over 20 minutes.

    • Inject the working standard and observe the retention time (tR) and peak shape of the analyte.

  • Isocratic vs. Gradient Elution:

    • Based on the scouting run, determine if an isocratic or gradient method is more suitable. If the analyte elutes very quickly or very late, or if impurities are present, a gradient method is preferable. For a single analyte, an isocratic method can be developed for simplicity and robustness.

  • Optimization of Organic Content (Isocratic Method):

    • Based on the retention time from the scouting run, estimate a suitable starting percentage of acetonitrile for an isocratic method.

    • Perform a series of injections, systematically varying the percentage of acetonitrile (e.g., 30%, 35%, 40%) while keeping the aqueous buffer constant.

    • The goal is to achieve a retention time between 3 and 10 minutes with a tailing factor as close to 1.0 as possible.

Final Optimized HPLC Method and Protocol

This protocol represents the validated, ready-to-use method for the analysis of 3-(3-Methoxyphenyl)pentanedioic acid.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH 2.5
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 40% Mobile Phase B (60:40 A:B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 274 nm
Run Time 10 minutes

Protocol:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare samples and standards in a 50:50 acetonitrile/water diluent.

  • Inject the samples onto the column.

  • Integrate the peak corresponding to 3-(3-Methoxyphenyl)pentanedioic acid and quantify using a calibration curve.

System Suitability

To ensure the validity of the chromatographic run, system suitability tests must be performed. These tests are based on the principle that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as a whole.[8][9][10]

Parameter Acceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
Repeatability (%RSD) ≤ 2.0% for 5 replicate injections

These parameters should be verified before and during sample analysis as per ICH and USP guidelines.[11][12][13]

Visualizations

Method Development Workflow

MethodDevelopment cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development cluster_final Phase 3: Finalization Analyte Define Analyte Properties (Acidic, UV Chromophore) Standard Prepare Standard Solutions Analyte->Standard Wavelength Determine λmax (UV Scan) Standard->Wavelength Column Select Column (C18) Wavelength->Column Scouting Run Scouting Gradient (10-90% ACN) Column->Scouting Optimize Optimize Mobile Phase (pH & % Organic) Scouting->Optimize FinalMethod Define Final Method Parameters Optimize->FinalMethod SST Establish System Suitability Criteria FinalMethod->SST

Caption: Logical workflow for HPLC method development.

Final Analytical Protocol Workflow

AnalyticalWorkflow start Start prep Sample & Standard Preparation start->prep system_prep HPLC System Equilibration start->system_prep sst_check Perform System Suitability Test (SST) prep->sst_check system_prep->sst_check sst_check->system_prep Fail inject Inject Sample Sequence sst_check->inject Pass acquire Acquire Chromatographic Data inject->acquire process Integrate Peaks & Quantify Results acquire->process report Generate Report process->report end End report->end

Caption: Step-by-step final analytical workflow.

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. [Link]

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]

  • Are You Sure You Understand USP <621>? LCGC International. [Link]

  • Selecting Buffer pH in Reversed-Phase HPLC. Regis Technologies, Inc. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples. PubMed. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns. [Link]

  • Quality Guidelines. ICH. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. [Link]

  • Your guide to select the buffer in HPLC development part 1. PharmaCores. [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. [Link]

  • How to fix peak shape in hplc? ResearchGate. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • 3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750. PubChem. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv Technology Corporation. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

Sources

Application Notes and Protocols: 3-(3-Methoxyphenyl)pentanedioic Acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(3-Methoxyphenyl)pentanedioic acid as a key pharmaceutical intermediate. The focus of these notes is to furnish a detailed protocol for its application in the synthesis of potent and selective G protein-coupled receptor 40 (GPR40) agonists, which are a promising class of therapeutic agents for the management of type 2 diabetes mellitus. We will delve into the rationale behind the synthetic strategy, provide a step-by-step experimental procedure, and discuss the biological significance of the target compounds.

Introduction: The Significance of 3-(3-Methoxyphenyl)pentanedioic Acid in Modern Drug Discovery

3-(3-Methoxyphenyl)pentanedioic acid is a dicarboxylic acid derivative that has emerged as a valuable building block in medicinal chemistry. Its structural features, including the methoxy-substituted phenyl ring and the pentanedioic acid backbone, provide a versatile scaffold for the synthesis of a variety of biologically active molecules. The presence of two carboxylic acid groups allows for diverse chemical modifications, making it an ideal starting material for creating libraries of compounds for high-throughput screening.

One of the most significant applications of this intermediate is in the development of agonists for GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is a G protein-coupled receptor that is highly expressed in pancreatic β-cells.[1][3][4] Its natural ligands are medium to long-chain free fatty acids.[1][5] Activation of GPR40 by these fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[1][3][4] This glucose-dependent mechanism of action makes GPR40 an attractive therapeutic target for type 2 diabetes, as it offers the potential for effective glycemic control with a reduced risk of hypoglycemia, a common side effect of some existing anti-diabetic drugs.[5][6]

The development of synthetic GPR40 agonists has been an active area of research, with several classes of compounds being investigated.[2][7] The 3-(3-methoxyphenyl)pentanedioic acid core has proven to be a crucial component in the design of potent and selective GPR40 agonists, contributing to the overall efficacy and pharmacokinetic properties of the final drug candidates.

Physicochemical Properties of 3-(3-Methoxyphenyl)pentanedioic Acid

A thorough understanding of the physicochemical properties of a starting material is paramount for successful synthesis and scale-up.

PropertyValueReference
Chemical Formula C12H14O5[8][9]
Molecular Weight 238.24 g/mol [10]
CAS Number 69061-62-7[8][9]
Appearance Solid[10]
Purity Typically ≥95%[10][11]
SMILES COC1=CC=CC(=C1)C(CC(=O)O)CC(=O)O[9]
InChI Key GTUJHNHKCXMUCY-UHFFFAOYSA-N[10]

Chemical Structure:

Caption: Chemical structure of 3-(3-Methoxyphenyl)pentanedioic acid.

Synthesis Protocol: Preparation of a GPR40 Agonist Precursor

This protocol details the synthesis of a key intermediate for a GPR40 agonist, utilizing 3-(3-Methoxyphenyl)pentanedioic acid. The following steps are illustrative and may require optimization based on laboratory conditions and desired scale.

Workflow Diagram:

GPR40_Synthesis_Workflow cluster_0 PART 1: Acid Chloride Formation cluster_1 PART 2: Amide Coupling A 1. Dissolve 3-(3-Methoxyphenyl)pentanedioic acid in anhydrous DCM B 2. Add oxalyl chloride dropwise at 0°C A->B C 3. Add catalytic DMF B->C D 4. Stir at room temperature until gas evolution ceases C->D E 5. Concentrate under reduced pressure D->E F 6. Dissolve the crude acid chloride in anhydrous DCM E->F Proceed to next step G 7. Add desired amine and triethylamine F->G H 8. Stir at room temperature overnight G->H I 9. Aqueous work-up and extraction H->I J 10. Purify by column chromatography I->J

Caption: Workflow for the synthesis of a GPR40 agonist precursor.

Materials and Reagents:

  • 3-(3-Methoxyphenyl)pentanedioic acid

  • Oxalyl chloride

  • Dimethylformamide (DMF), catalytic amount

  • Dichloromethane (DCM), anhydrous

  • Appropriate amine for coupling

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

Procedure:

Part 1: Formation of the Diacid Chloride

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(3-Methoxyphenyl)pentanedioic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Expertise & Experience: The use of anhydrous conditions is critical to prevent the hydrolysis of the highly reactive acid chloride intermediate back to the carboxylic acid.

  • Addition of Reagent: Cool the solution to 0°C using an ice bath. Add oxalyl chloride (2.2 eq) dropwise to the stirred solution.

    • Causality: Oxalyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. The reaction produces gaseous byproducts (CO, CO2, and HCl), which drive the reaction to completion.

  • Catalyst: Add a catalytic amount of dimethylformamide (DMF) (e.g., one drop).

    • Causality: DMF catalyzes the reaction by forming a Vilsmeier reagent in situ, which is the active acylating species.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until the evolution of gas ceases.

    • Trustworthiness: The cessation of gas evolution is a reliable indicator that the reaction is complete. This can be monitored by bubbling the off-gas through an oil bubbler.

  • Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess oxalyl chloride and DCM. The resulting crude diacid chloride is typically used in the next step without further purification.

Part 2: Amide Coupling

  • Reaction Setup: Dissolve the crude diacid chloride from the previous step in anhydrous DCM.

  • Addition of Reagents: To the stirred solution, add the desired amine (2.2 eq) followed by triethylamine (TEA) (2.5 eq).

    • Expertise & Experience: TEA is used as a base to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction forward.

  • Reaction Progression: Stir the reaction mixture at room temperature overnight.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diamide product.

Biological Context: GPR40 Signaling and Therapeutic Implications

The activation of GPR40 by an agonist synthesized from 3-(3-methoxyphenyl)pentanedioic acid initiates a cascade of intracellular events in pancreatic β-cells, ultimately leading to enhanced glucose-stimulated insulin secretion.

Signaling Pathway Diagram:

GPR40_Signaling_Pathway agonist GPR40 Agonist (e.g., derived from 3-(3-methoxyphenyl)pentanedioic acid) gpr40 GPR40 Receptor agonist->gpr40 Binds to gq Gαq Protein gpr40->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 ↑ Intracellular Ca²⁺ er->ca2 Releases Ca²⁺ insulin Insulin Granule Exocytosis ca2->insulin pkc->insulin secretion ↑ Glucose-Stimulated Insulin Secretion insulin->secretion

Caption: Simplified GPR40 signaling pathway in pancreatic β-cells.

Mechanism of Action:

  • Receptor Binding: The GPR40 agonist binds to and activates the GPR40 receptor on the surface of pancreatic β-cells.[5]

  • G-Protein Activation: This activation leads to the coupling and activation of the Gαq subunit of the heterotrimeric G protein.[1]

  • PLC Activation: Activated Gαq stimulates phospholipase C (PLC).[1]

  • Second Messenger Generation: PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]

  • Calcium Mobilization: IP3 diffuses to the endoplasmic reticulum (ER) and binds to its receptor, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[5]

  • PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

  • Insulin Exocytosis: The elevated intracellular Ca²⁺ levels and activated PKC promote the fusion of insulin-containing granules with the cell membrane, resulting in the exocytosis and secretion of insulin.[5]

This entire process is dependent on an elevated glucose concentration, which is a key safety feature of GPR40 agonists.[5] Beyond glycemic control, GPR40 activation is also being explored for its potential in treating obesity and for its possible neuroprotective effects.[5] Some research also suggests a role for GPR40 in mitigating diabetes-induced painful neuropathy by suppressing the expression of vascular endothelial growth factor A (VEGF-A).[12]

Safety and Handling

As a laboratory chemical, 3-(3-Methoxyphenyl)pentanedioic acid and its derivatives should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13]

  • Handling: Wash hands and any exposed skin thoroughly after handling.[13] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[13] Use only in a well-ventilated area.[13][14]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[13][15] Store locked up.[13]

  • First Aid:

    • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]

    • Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[13]

    • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[13]

It is imperative to consult the specific Safety Data Sheet (SDS) for 3-(3-Methoxyphenyl)pentanedioic acid and all other reagents used in the synthesis for detailed safety information.[13][14][15][16][17]

Conclusion

3-(3-Methoxyphenyl)pentanedioic acid is a highly valuable and versatile intermediate in pharmaceutical research and development. Its utility in the synthesis of novel GPR40 agonists underscores its importance in the quest for safer and more effective treatments for type 2 diabetes. The protocols and information provided in this document are intended to serve as a foundational guide for scientists working in this exciting area of drug discovery. Adherence to sound scientific principles and safety practices is essential for the successful application of this important chemical building block.

References

  • Patsnap Synapse. (2024, June 21). What are GPR40 agonists and how do they work?
  • American Diabetes Association. (2009, February 19). Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice.
  • PMC. (n.d.). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes.
  • Diabetes. (2008, September 1). The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding.
  • PubMed. (2022, April 1). GPR40 Activation Abolishes Diabetes-Induced Painful Neuropathy by Suppressing VEGF-A Expression.
  • PubMed. (2016, June 30). Synthesis and biological evaluation of GPR40/FFAR1 agonists containing 3,5-dimethylisoxazole.
  • PubMed. (2024, January 15). Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships.
  • ACS Publications - American Chemical Society. (2016, April 26). Synthesis and Characterization of a Promising Novel FFAR1/GPR40 Targeting Fluorescent Probe for β-Cell Imaging.
  • SAFETY DATA SHEET. (n.d.). 3-(p-Methoxyphenyl)propionic acid.
  • Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. (n.d.).
  • MATERIAL SAFETY DATA SHEET. (n.d.).
  • Key Organics. (n.d.). 3-(3-methoxyphenyl)pentanedioic acid.
  • TargetMol Chemicals. (n.d.). 3-hydroxy-3-(methoxycarbonyl)pentanedioic acid.
  • Merck. (n.d.). 3-(2-Methoxyphenyl)pentanedioic acid.
  • ResearchGate. (2020, September 11). Design, synthesis and biological evaluation of novel FFA1/GPR40 agonists: New breakthrough in an old scaffold.
  • Preparation of (2r,3r)-3-(3-methoxyphenyl)-n,n,2-trimethylpentana mine. (n.d.).
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • AChemBlock. (2026, March 16). 3-(2-Methoxyphenyl)pentanedioic acid 95% | CAS: 105338-50-9.
  • Fisher Scientific. (2012, November 16). SAFETY DATA SHEET.
  • Spectrum Chemical. (2018, March 7). SAFETY DATA SHEET.
  • Google Patents. (n.d.). CN102320984B - Preparation method of (R)-3-(3-methoxy phenyl).
  • NextSDS. (n.d.). 3-(3-Methoxyphenyl)pentanedioic acid — Chemical Substance Information.
  • Chemical-Suppliers. (n.d.). 3-(3-Methoxyphenyl)pentanedioic acid | CAS 69061-62-7.
  • Sigma-Aldrich. (n.d.). 3-(3-methoxyphenyl)pentanedioic acid | 69061-62-7.
  • ChemScene. (n.d.). 33868-91-6| 3-(4-Methoxyphenyl)pentanedioic acid.
  • PubMed. (2023, March 16). Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid.
  • PubMed. (2018, February 15). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues.
  • Quick Company. (n.d.). A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol.
  • ElectronicsAndBooks. (n.d.). pionic Acid1 /3-(3,4,5-Trimethoxyphenyl)-propionic acid, IV, a.
  • Wikipedia. (n.d.). Category:3-Methoxyphenyl compounds.
  • PubMed. (2010, April 15). Synthesis of substituted N-[3-(3-methoxyphenyl)propyl] amides as highly potent MT(2)-selective melatonin ligands.
  • Ambeed.com. (n.d.). 74385-17-4| 3-(3-Methoxyphenyl)pentan-3-ol.

Sources

Application Note: ¹H and ¹³C NMR Spectroscopy Characterization of 3-(3-Methoxyphenyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(3-Methoxyphenyl)pentanedioic acid (commonly referred to as 3-(3-methoxyphenyl)glutaric acid) is a highly versatile dicarboxylic acid building block used extensively in medicinal chemistry. It serves as a critical intermediate in the synthesis of GABA analogs, specific enzyme inhibitors, and novel neuroactive therapeutics. Accurate structural elucidation of this compound is paramount for quality control and downstream pharmaceutical applications.

This application note provides a comprehensive, field-proven protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this molecule. It details the causality behind experimental design choices, step-by-step acquisition methodologies, and rigorous data interpretation guidelines.

Experimental Design & Causality

Solvent Selection: While non-polar solvents like CDCl₃ are standard for many organic molecules, dicarboxylic acids often exhibit poor solubility and form hydrogen-bonded dimers in such environments, leading to significant line broadening. Therefore, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. DMSO effectively disrupts intermolecular hydrogen bonds, ensuring high solubility, sharp resonances, and the stabilization of the carboxyl protons (-COOH) for clear observation [1].

Self-Validating System: This protocol is designed as a self-validating system. The presence of the sharp residual DMSO-d₆ pentet at 2.50 ppm validates both the solvent purity and the accuracy of the chemical shift calibration. Furthermore, the integration of the methoxy singlet (exactly 3H) serves as an internal quantitative benchmark to validate the integration of the aromatic (4H) and aliphatic (5H total) regions, ensuring no degradation or polymerization has occurred during sample preparation.

Step-by-Step Experimental Protocol

Sample Preparation
  • Weighing: Weigh 15–20 mg of high-purity 3-(3-Methoxyphenyl)pentanedioic acid into a clean, dry glass vial. This mass range provides an optimal 50–150 mM concentration, ensuring excellent signal-to-noise (S/N) ratios for both ¹H and ¹³C acquisitions without inducing concentration-dependent viscosity [2].

  • Dissolution: Add 0.55 mL of DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard).

  • Homogenization: Vortex the mixture gently until complete dissolution is achieved. Ensure no particulate matter remains, as suspended solids severely distort magnetic field homogeneity.

  • Transfer: Transfer the solution into a high-precision 5 mm NMR tube using a glass Pasteur pipette. Ensure the solvent column height is exactly 4.0 cm to optimize the shimming profile in a standard Bruker or JEOL probe.

  • Cleaning: Cap the tube securely and wipe the exterior with a lint-free wipe (e.g., Kimwipe) to remove any contaminants before insertion into the spectrometer.

Instrument Setup & Tuning
  • Insertion: Insert the NMR tube into the spinner and use the depth gauge to position the sample correctly (centered around the RF coil region).

  • Locking: Lock the spectrometer to the deuterium signal of the DMSO-d₆ solvent.

  • Tuning and Matching (ATMA): Automatically or manually tune and match the probe for ¹H and ¹³C nuclei to maximize RF power transfer and sensitivity.

  • Shimming: Perform gradient shimming (e.g., TopShim) to achieve a highly homogeneous magnetic field. Verify shim quality by observing the shape of the TMS peak (target width at half-height < 1.0 Hz).

Data Acquisition
  • ¹H NMR: Use a standard 30° pulse program (e.g., zg30 on Bruker systems). Set the spectral width to 15 ppm, relaxation delay (D1) to 2.0 seconds, and acquire 16 to 32 scans.

  • ¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30). Set the spectral width to 250 ppm, relaxation delay to 2.0 seconds, and acquire 512 to 1024 scans depending on the exact sample concentration.

Data Processing

Apply a line broadening (LB) factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation (FT). Phase and baseline correct the spectra manually. Calibrate the chemical shift axis using the TMS peak at 0.00 ppm or the residual DMSO-d₆ solvent peaks (¹H: 2.50 ppm; ¹³C: 39.52 ppm) [3].

Visualizations

NMR_Workflow N1 1. Sample Preparation (15 mg in 0.55 mL DMSO-d6) N2 2. Instrument Setup (Lock, Tune, Match, TopShim) N1->N2 N3 3. 1H NMR Acquisition (zg30, 16 Scans, D1=2s) N2->N3 N4 4. 13C NMR Acquisition (zgpg30, 512 Scans, D1=2s) N3->N4 N5 5. Data Processing (FT, Phase & Baseline Correction) N4->N5 N6 6. Structural Analysis (Peak Picking, Integration) N5->N6

Figure 1: Standardized workflow for NMR sample preparation, acquisition, and processing.

Assignment_Logic Mol 3-(3-Methoxyphenyl) pentanedioic acid Grp1 Carboxyl Groups (-COOH) Mol->Grp1 Grp2 Aromatic Ring (3-Substituted) Mol->Grp2 Grp3 Methoxy Group (-OCH3) Mol->Grp3 Grp4 Glutaric Backbone (-CH2-CH-CH2-) Mol->Grp4 Dat1 1H: ~12.1 ppm (br s) 13C: ~173.8 ppm Grp1->Dat1 Dat2 1H: 6.7-7.2 ppm (m) 13C: 111-144 ppm Grp2->Dat2 Dat3 1H: ~3.7 ppm (s) 13C: ~55.1 ppm Grp3->Dat3 Dat4 1H: 2.4-3.5 ppm (m) 13C: 38-40 ppm Grp4->Dat4

Figure 2: Correlation between functional groups and their characteristic NMR chemical shifts.

Data Presentation & Interpretation

The structural assignment is driven by the predictable electronic effects of the methoxy group and the symmetry of the glutaric acid backbone.

Mechanistic Insight: The C3 carbon of the glutaric acid backbone is a prochiral center. Because of restricted rotation and the asymmetric steric environment created by the 3-methoxyphenyl group, the two protons on the C2 methylene carbon (and similarly on C4) are diastereotopic. They couple with each other (geminal coupling, J ≈ 15.5 Hz) and with the C3 methine proton (vicinal coupling), typically appearing as distinct doublet-of-doublets (dd) or a complex multiplet rather than a simple doublet.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)IntegrationAssignment
-COOH 12.10br s-2HCarboxylic acid protons
H-5' 7.18t8.01HAromatic proton (meta to OMe)
H-6' 6.82d7.81HAromatic proton (para to OMe)
H-2' 6.80t2.01HAromatic proton (ortho to OMe)
H-4' 6.75dd8.0, 2.01HAromatic proton (ortho to OMe)
-OCH₃ 3.73s-3HMethoxy protons
C3-H 3.40m-1HMethine proton (glutaric backbone)
C2-H, C4-H 2.60, 2.45dd, dd~15.5, ~6.0–8.54HDiastereotopic methylene protons
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
PositionChemical Shift (ppm)Assignment
C1, C5 173.8Carbonyl carbons (C=O)
C3' 159.2Aromatic carbon (C-OMe)
C1' 144.5Aromatic carbon (C-R, ipso)
C5' 129.4Aromatic carbon (CH)
C6' 119.8Aromatic carbon (CH)
C2' 113.6Aromatic carbon (CH)
C4' 111.4Aromatic carbon (CH)
-OCH₃ 55.1Methoxy carbon
C2, C4 40.2Methylene carbons (glutaric backbone)
C3 38.5Methine carbon (glutaric backbone)

References

  • Title: New User Checklist – Bruker NMR Automation Source: Brigham Young University (BYU) URL: [Link]

  • Title: Glutaric Acid NMR Data (BMRB Entry bmse000406) Source: Biological Magnetic Resonance Data Bank (BMRB) URL: [Link]

High-Yield Preparation of 3-(3-Methoxyphenyl)glutaric Anhydride via Intramolecular Dehydration

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a robust, scalable, and highly reproducible protocol for the synthesis of 3-(3-methoxyphenyl)glutaric anhydride (also known as 3-(3-methoxyphenyl)pentanedioic anhydride) from its corresponding dicarboxylic acid precursor, 3-(3-methoxyphenyl)pentanedioic acid. Cyclic anhydrides derived from 3-arylglutaric acids are critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), including piperidine-based therapeutics (e.g., paroxetine analogs) and chiral fluorides [1]. The protocol utilizes acetic anhydride as both the solvent and the dehydrating agent, ensuring quantitative conversion through a thermodynamically driven intramolecular cyclization.

Mechanistic Rationale & Chemical Principles

The transformation of a dicarboxylic acid into a cyclic anhydride requires the removal of one equivalent of water. While thermal dehydration is possible, it often requires excessively high temperatures that can lead to decarboxylation or substrate degradation.

By employing acetic anhydride , the reaction proceeds via a nucleophilic acyl substitution pathway with significantly lower activation energy.

  • Mixed Anhydride Formation: One of the carboxylic acid groups of 3-(3-methoxyphenyl)pentanedioic acid attacks a carbonyl carbon of acetic anhydride, expelling an acetate ion to form a transient mixed anhydride intermediate.

  • Intramolecular Cyclization: The remaining free carboxylic acid group acts as an internal nucleophile, attacking the activated carbonyl of the mixed anhydride.

  • Thermodynamic Driving Force: The expulsion of acetic acid (a good leaving group) forms the stable 6-membered glutaric anhydride ring. The continuous removal of acetic acid (via distillation or evaporation) drives the equilibrium entirely toward the cyclic anhydride product.

Reagents & Equipment

All quantitative data regarding the necessary materials are summarized in Table 1.

Table 1: Reagents and Equipment Requirements

Reagent / MaterialRoleEquivalents / AmountSpecifications
3-(3-Methoxyphenyl)pentanedioic acid Starting Material1.0 eq (e.g., 10.0 g, 42.0 mmol)>98% purity, dry solid
Acetic Anhydride (Ac₂O) Dehydrating Agent / Solvent~10-15 eq (50 mL)ACS Reagent Grade, ≥99%
Ethyl Acetate (EtOAc) Crystallization SolventAs needed (~20 mL)Anhydrous
Hexane or Petroleum Ether Anti-solventAs needed (~40 mL)HPLC Grade
Round Bottom Flask Reaction Vessel250 mLOven-dried at 120 °C
Reflux Condenser Vapor RecoveryN/AFitted with a drying tube (CaCl₂)
Rotary Evaporator Volatile RemovalN/AEquipped with a high-vacuum pump

Step-by-Step Experimental Protocol

Note: This protocol is a self-validating system. The visual transition from a heterogeneous suspension to a clear homogeneous solution indicates the successful formation of the highly soluble anhydride product [2].

Step 1: Reaction Setup

  • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (42.0 mmol) of 3-(3-methoxyphenyl)pentanedioic acid.

  • Add 50 mL of acetic anhydride to the flask. The mixture will initially appear as a white/off-white suspension.

  • Attach a reflux condenser fitted with a calcium chloride drying tube to exclude ambient moisture, which would otherwise hydrolyze the anhydride product back to the starting material.

Step 2: Reflux and Cyclization 4. Place the flask in an oil bath and gradually heat the mixture to a gentle reflux (internal temperature ~110–120 °C) with continuous stirring. 5. Maintain the reflux for 2.0 to 2.5 hours . During the first 30 minutes, the suspension will clear into a homogeneous, slightly yellow solution, confirming the conversion of the polar dicarboxylic acid into the highly soluble cyclic anhydride.

Step 3: Workup and Volatile Removal 6. Allow the reaction mixture to cool to room temperature. 7. Transfer the solution to a rotary evaporator. Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure (bath temperature 50–60 °C). 8. Self-Validation Check: To ensure all acetic acid is removed, co-evaporate the resulting oily residue with 2 × 20 mL of anhydrous toluene. Toluene forms an azeotrope with acetic acid, facilitating complete removal. The residue should solidify upon standing or cooling.

Step 4: Purification (Recrystallization) 9. Dissolve the crude solid residue in a minimum amount of hot ethyl acetate (~2 mL per gram of crude product). 10. Slowly add hexane (or petroleum ether 60–68 °C) dropwise to the hot solution until a slight, persistent turbidity is observed. 11. Allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 1 hour to maximize crystallization. 12. Filter the resulting white to off-white crystals under vacuum, wash with cold hexane (10 mL), and dry overnight in a vacuum desiccator.

Quantitative Data & Reaction Optimization

Table 2: Expected Yields and Optimization Parameters

ParameterSub-optimal ConditionOptimized ConditionExpected Outcome
Reaction Time < 1 hour2.0 – 2.5 hoursComplete conversion; prevents unreacted diacid contamination.
Temperature 80 °C (Below reflux)110–120 °C (Reflux)High kinetic rate for mixed anhydride formation.
Reagent Ratio 1.5 eq Ac₂O (Neat)10–15 eq Ac₂OExcess Ac₂O acts as a solvent, preventing oligomerization.
Typical Yield 60–70%85–92% High purity (>98%) after single recrystallization.

Analytical Characterization

To verify the structural integrity of the synthesized 3-(3-methoxyphenyl)glutaric anhydride, perform the following analyses:

  • FT-IR Spectroscopy: The product must show the disappearance of the broad carboxylic acid O-H stretch (2500–3300 cm⁻¹). Crucially, the appearance of two sharp, distinct carbonyl (C=O) stretching bands at ~1810 cm⁻¹ and ~1760 cm⁻¹ is the definitive hallmark of a 6-membered cyclic anhydride [3].

  • ¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the acidic protons (typically >10 ppm). The methoxy group will appear as a sharp singlet at ~3.80 ppm. The diastereotopic protons of the glutaric ring (C2 and C6 positions) will present as complex multiplets (ABX system) around 2.80–3.10 ppm due to the stereocenter at C3.

Safety, Hazards, & Troubleshooting

  • Safety: Acetic anhydride is a lachrymator, corrosive, and reacts violently with water. All operations (especially refluxing and rotary evaporation) must be conducted inside a properly functioning chemical fume hood.

  • Troubleshooting (Oligomer Formation): If the product appears as a gummy, intractable polymer rather than a crystalline solid, intermolecular dehydration (forming linear polyanhydrides) has occurred. This is usually caused by using insufficient acetic anhydride solvent or prolonged heating. Ensure a high dilution ratio (as specified in Table 1) to favor intramolecular cyclization.

Reaction Workflow Visualization

G SM 3-(3-Methoxyphenyl)pentanedioic acid (Starting Material) Reflux Reflux (110-120 °C) 2.0 - 2.5 Hours SM->Reflux Reagent Acetic Anhydride (Dehydrating Agent & Solvent) Reagent->Reflux Intermediate Mixed Anhydride Intermediate (Transient) Reflux->Intermediate Cyclization Intramolecular Cyclization (- Acetic Acid) Intermediate->Cyclization Crude Crude 3-(3-Methoxyphenyl)glutaric anhydride Cyclization->Crude Workup Vacuum Evaporation (Remove excess Ac2O/AcOH) Crude->Workup Purification Recrystallization (EtOAc / Hexane) Workup->Purification Product Pure 3-(3-Methoxyphenyl)glutaric anhydride (Target Product) Purification->Product

Workflow for the synthesis and purification of 3-(3-methoxyphenyl)glutaric anhydride.

References

  • PrepChem. (n.d.). Synthesis of 3-(4-acetyloxyphenyl)glutaric anhydride. Available at:[Link]

  • Horning, E. C., & Finelli, A. F. (1950). α-Phenylglutaric Anhydride. Organic Syntheses, 30, 81. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Methoxyphenyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(3-Methoxyphenyl)pentanedioic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related diarylpentanoid compounds. We will delve into the mechanistic underpinnings of the reaction, provide detailed troubleshooting for common issues, and offer optimized protocols to enhance your synthesis yield and purity.

Overview of a Primary Synthetic Pathway

A robust and frequently employed method for synthesizing 3-(3-Methoxyphenyl)pentanedioic acid involves a three-step sequence: a Knoevenagel condensation, followed by a Michael addition, and concluding with a hydrolysis and decarboxylation step. This approach offers versatility and generally good yields if key parameters are carefully controlled.

Below is a high-level overview of the synthetic workflow.

Synthesis_Workflow A Step 1: Knoevenagel Condensation (3-Methoxybenzaldehyde + Diethyl Malonate) B Intermediate A (Diethyl 2-(3-methoxybenzylidene)malonate) A->B Piperidine/Pyridine C Step 2: Michael Addition (Intermediate A + Ethyl Cyanoacetate) B->C Base (e.g., NaOEt) D Intermediate B (Triethyl ester precursor) C->D E Step 3: Hydrolysis & Decarboxylation (Acid or Base Catalyzed) D->E F Final Product (3-(3-Methoxyphenyl)pentanedioic acid) E->F Heat Michael_Addition_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Donor Michael Donor (e.g., Diethyl Malonate) Enolate Stabilized Enolate (Nucleophile) Donor->Enolate Deprotonation Base Base (e.g., EtO⁻) Enolate_node Enolate Acceptor Michael Acceptor (α,β-unsaturated ester) Intermediate Enolate Intermediate Intermediate_node Enolate Intermediate Enolate_node->Intermediate 1,4-Addition Final_Adduct Michael Adduct Intermediate_node->Final_Adduct Protonation (Workup) Troubleshooting_Tree start Low Final Yield q1 Which step has low yield? start->q1 step1 Condensation (Step 1/2) q1->step1 Condensation step2 Hydrolysis (Step 3) q1->step2 Hydrolysis sol1 Check Reagent Purity Optimize Base/Solvent Control Temperature step1->sol1 sol2 Increase Time/Temp Use Co-Solvent Switch to Alkaline Hydrolysis step2->sol2

Technical Support Center: Minimizing Impurities in 3-(3-Methoxyphenyl)pentanedioic Acid Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the crystallization of 3-(3-methoxyphenyl)pentanedioic acid (CAS: 69061-62-7). Our focus is on practical, field-proven strategies to minimize impurities, enhance crystal quality, and ensure the reliability of your experimental outcomes.

Section 1: Foundational Principles of Crystallization

Crystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a chosen solvent system. The process is governed by the principles of supersaturation, nucleation, and controlled crystal growth. For a dicarboxylic acid like 3-(3-methoxyphenyl)pentanedioic acid, achieving high purity is contingent on manipulating these factors to favor the incorporation of the desired molecule into the crystal lattice while excluding contaminants.

Impurities can be incorporated into a final crystal product through several mechanisms.[1][2] Understanding these is the first step in prevention:

  • Surface Deposition: Impurities from the residual mother liquor adhere to the crystal surface after filtration.[1] This is often the easiest type of impurity to remove with proper washing.[3]

  • Inclusions: Pockets of impurity-rich mother liquor become trapped within the growing crystal.[1][4] This is frequently caused by excessively rapid crystal growth.[4]

  • Agglomeration: Multiple small crystals fuse, trapping mother liquor between their boundaries.[1] This can be mitigated by controlling the rate of supersaturation and agitation.[1]

  • Solid Solution Formation: Impurity molecules are structurally similar enough to the target compound that they become incorporated directly into the crystal lattice. This is the most challenging type of impurity to remove via standard crystallization.

Diagram 1: General Impurity Incorporation Mechanisms

cluster_crystal Crystal Lattice crystal Pure Crystal mother_liquor Mother Liquor (Soluble Impurities) surface Surface Deposition mother_liquor->surface Adsorption inclusion Inclusions mother_liquor->inclusion Entrapment (Rapid Growth) agglomeration Agglomeration mother_liquor->agglomeration Entrapment particulates Particulates (Insoluble Impurities) solid_solution Solid Solution (Lattice Substitution) start Impure Solid dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve check_insoluble Insoluble Impurities or Color Present? dissolve->check_insoluble hot_filter 2. Add Charcoal (if needed) & Perform Hot Filtration check_insoluble->hot_filter Yes cool 3. Cool Solution Slowly check_insoluble->cool No hot_filter->cool collect 4. Collect Crystals (Vacuum Filtration) cool->collect wash 5. Wash with Ice-Cold Solvent collect->wash dry 6. Dry Crystals wash->dry analyze 7. Analyze Purity (HPLC, MP) dry->analyze

Sources

Technical Support Center: Optimizing Esterification of 3-(3-Methoxyphenyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the esterification of 3-(3-methoxyphenyl)pentanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful synthesis of the corresponding esters. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for the esterification of 3-(3-Methoxyphenyl)pentanedioic acid?

A1: The most robust and widely used method for the esterification of a dicarboxylic acid like 3-(3-methoxyphenyl)pentanedioic acid is the Fischer-Speier esterification . This method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[1][2][3] The reaction is driven to completion by utilizing a large excess of the alcohol, which often serves as the solvent, and by removing the water that is formed as a byproduct.[1][4]

Q2: What are the recommended starting conditions for the Fischer esterification of this specific dicarboxylic acid?

A2: For a successful esterification of 3-(3-methoxyphenyl)pentanedioic acid, we recommend the following starting parameters:

ParameterRecommendationRationale
Alcohol Methanol or Ethanol (20-50 equivalents)Using the alcohol as the solvent ensures a large excess, driving the equilibrium towards the ester product.
Catalyst Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH) (0.1-0.2 equivalents)These are strong acid catalysts that effectively protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[4][5]
Temperature Reflux temperature of the alcoholHeating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.[6]
Reaction Time 4-12 hoursThe reaction progress should be monitored to determine the optimal time.

Q3: How can I monitor the progress of the esterification reaction?

A3: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC) .[7] A small aliquot of the reaction mixture can be spotted on a TLC plate alongside the starting dicarboxylic acid. The disappearance of the starting material spot and the appearance of a new, less polar spot corresponding to the ester product indicates the progression of the reaction. A suitable eluent system would typically be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.[8][9] Additionally, ¹H NMR spectroscopy can be used to monitor the disappearance of the carboxylic acid protons and the appearance of the characteristic ester peaks.

Troubleshooting Guide

This section addresses common issues encountered during the esterification of 3-(3-methoxyphenyl)pentanedioic acid and provides systematic solutions.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step Scientific Rationale
Insufficient Catalyst Increase the catalyst loading to 0.3-0.5 equivalents.The acid catalyst is crucial for activating the carboxylic acid. Insufficient amounts will lead to a slow or incomplete reaction.[5]
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous alcohol. Consider using a Dean-Stark apparatus to azeotropically remove water as it is formed.[1][2][10]Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the starting materials, reducing the yield of the ester.[1][4]
Sub-optimal Temperature Ensure the reaction is maintained at the reflux temperature of the alcohol being used.The esterification reaction has an activation energy barrier that needs to be overcome. Insufficient temperature will result in a very slow reaction rate.
Reaction Time Too Short Monitor the reaction by TLC and continue reflux until the starting material is consumed.Esterification of dicarboxylic acids can sometimes be slower than that of monocarboxylic acids.

Issue 2: Incomplete Conversion (Mono-ester Formation)

Possible Cause Troubleshooting Step Scientific Rationale
Insufficient Alcohol Ensure a large excess of the alcohol is used (at least 20 equivalents).A high concentration of the alcohol is necessary to drive the esterification of both carboxylic acid groups.
Steric Hindrance While less of a concern for this specific molecule, for more hindered dicarboxylic acids, a longer reaction time or a stronger acid catalyst might be necessary.Steric hindrance around the carboxylic acid group can slow down the rate of nucleophilic attack by the alcohol.

Issue 3: Product Decomposition or Side Reactions

Possible Cause Troubleshooting Step Scientific Rationale
Excessive Heat While reflux is necessary, prolonged heating at very high temperatures (if using a high-boiling point alcohol) could potentially lead to decomposition. Monitor the reaction and stop when complete.Organic molecules can be sensitive to high temperatures, leading to unwanted side reactions or degradation.
Strongly Acidic Conditions While an acid catalyst is required, excessively harsh acidic conditions could promote side reactions like ether formation from the alcohol, especially at high temperatures. Use the recommended catalytic amount.Strong acids can catalyze other reactions besides the desired esterification.

Experimental Protocols

Protocol 1: Standard Fischer Esterification

This protocol describes a general procedure for the synthesis of the dimethyl or diethyl ester of 3-(3-methoxyphenyl)pentanedioic acid.

Materials:

  • 3-(3-Methoxyphenyl)pentanedioic acid

  • Methanol or Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate or Diethyl Ether)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(3-methoxyphenyl)pentanedioic acid (1.0 eq).

  • Add a large excess of the desired alcohol (e.g., methanol or ethanol, 20-50 eq).

  • Slowly and carefully add the acid catalyst (H₂SO₄ or p-TsOH, 0.1-0.2 eq) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Esterification with a Dean-Stark Apparatus

This protocol is recommended for higher boiling point alcohols or when rigorous water removal is necessary to achieve high conversion.

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.

  • To the flask, add 3-(3-methoxyphenyl)pentanedioic acid (1.0 eq), the alcohol (e.g., butanol, 5-10 eq), a catalytic amount of p-TsOH (0.1 eq), and an azeotropic solvent such as toluene.

  • Heat the mixture to reflux. Water will collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until the theoretical amount of water has been collected.

  • Follow the work-up and purification steps as described in Protocol 1.

Visualization of Key Processes

Fischer Esterification Mechanism

Fischer_Esterification Start Carboxylic Acid + Alcohol Protonation Protonation of Carbonyl Oxygen Start->Protonation H+ Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Product Ester + Water Deprotonation->Product -H+

Caption: The mechanism of Fischer-Speier esterification.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Catalyst Check Catalyst Loading Start->Check_Catalyst Check_Water Check for Water Contamination Check_Catalyst->Check_Water Adequate Increase_Catalyst Increase Catalyst Amount Check_Catalyst->Increase_Catalyst Low Check_Temp Verify Reflux Temperature Check_Water->Check_Temp Absent Use_Anhydrous Use Anhydrous Reagents & Dean-Stark Check_Water->Use_Anhydrous Present Check_Time Extend Reaction Time Check_Temp->Check_Time Correct Ensure_Reflux Ensure Vigorous Reflux Check_Temp->Ensure_Reflux Low Monitor_TLC Monitor by TLC until Completion Check_Time->Monitor_TLC Short Success Yield Improved Increase_Catalyst->Success Use_Anhydrous->Success Ensure_Reflux->Success Monitor_TLC->Success

Caption: A decision tree for troubleshooting low esterification yield.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft1895 , 28 (3), 3252–3258. [Link]

  • Otera, J. Esterification. Modern Carbonyl Chemistry, 2000 , 233-273. [Link]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. [Link]

  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2015. [Link]

  • Dean, E. W.; Stark, D. D. A Convenient Method for the Determination of Water in Petroleum and Other Organic Emulsions. Journal of Industrial & Engineering Chemistry1920 , 12 (5), 486–490. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • N-(3-Methoxyphenyl)benzamide. The Royal Society of Chemistry. [Link]

  • Diethyl pentanedioate. Stenutz. [Link]

  • 3-methoxyphenyl acetic acid. The Good Scents Company. [Link]

  • 3-Methylglutaric acid. PubChem. [Link]

  • TLC analysis of the reaction mixture during the esterification. ResearchGate. [Link]

  • Analytical Methods for the Determination of Fatty Acid Esters. PMC. [Link]

  • NMR Chemical Shifts of Trace Impurities. ACS Publications. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • N-(3-Methoxyphenethyl)-2-propylpentanamide. MDPI. [Link]

  • Infrared Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

  • Pentanedioic acid, 3,3-dimethyl-, dimethyl ester. NIST WebBook. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Analytical Methods. Japan Environmental Sanitation Center. [Link]

  • 3-(3-Methoxyphenyl)pentanedioic acid. Chemical-Suppliers. [Link]

  • 3-(3-Methoxyphenyl)pentanedioic acid. NextSDS. [Link]

  • Experiment 10: Fischer Esterification. [Link]

  • Pentanedioic acid, dimethyl ester. Cheméo. [Link]

  • Pentanedioic acid. Cheméo. [Link]

  • PENTANEDIOIC-3,3-D2 ACID. NextSDS. [Link]

Sources

Preventing thermal degradation of 3-(3-Methoxyphenyl)pentanedioic acid during storage

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage and handling of 3-(3-Methoxyphenyl)pentanedioic acid to prevent thermal degradation. Adherence to these protocols is critical for ensuring the compound's integrity, which is paramount for experimental reproducibility and the overall success of research and development programs.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 3-(3-Methoxyphenyl)pentanedioic acid.

Q1: What is 3-(3-Methoxyphenyl)pentanedioic acid and why is its stability important?

A1: 3-(3-Methoxyphenyl)pentanedioic acid is a dicarboxylic acid derivative of glutaric acid. Its structure makes it a valuable building block in medicinal chemistry and materials science. The stability of this compound is crucial because degradation can lead to the formation of impurities. These impurities can compromise the results of biological assays, alter the properties of synthesized polymers, and lead to inconsistent experimental outcomes.

Q2: What are the primary signs of degradation for this compound?

A2: Visual and analytical indicators can signal degradation. Be vigilant for:

  • Physical Changes: Discoloration (e.g., yellowing or browning), changes in texture (e.g., clumping of the powder), or a noticeable odor.

  • Analytical Discrepancies: A decrease in purity as measured by High-Performance Liquid Chromatography (HPLC), the appearance of new peaks in the chromatogram, or shifts in characteristic peaks in Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra.

Q3: What is the most likely mechanism of thermal degradation?

A3: The primary pathway for thermal degradation in dicarboxylic acids like this one is decarboxylation.[1][2] When heated, the molecule can lose one or both of its carboxylic acid groups as carbon dioxide (CO₂). This irreversible reaction results in the formation of 4-(3-methoxyphenyl)butanoic acid (if one CO₂ is lost) or other related byproducts, fundamentally changing the chemical identity of your starting material. The pentanedioic acid (glutaric) backbone makes it susceptible to such reactions upon heating.[3]

Q4: What are the ideal long-term storage conditions for solid 3-(3-Methoxyphenyl)pentanedioic acid?

A4: To minimize the risk of thermal degradation and other forms of decomposition, the following conditions are strongly recommended:

  • Temperature: Store at 2-8°C (refrigerated).[4][5] For long-term archival, storage at -20°C is advisable. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[4] This displaces oxygen and moisture, which can accelerate degradation.

  • Container: Use a tightly sealed, opaque or amber glass container to protect the compound from light and moisture.[4][6]

  • Humidity: Store in a desiccated environment to prevent hydrolysis.[4]

Q5: Can I store the compound in solution? What solvents are recommended?

A5: Storing in solution is generally not recommended for long-term preservation due to potential solvent-mediated degradation. If short-term storage in solution is necessary (e.g., for stock solutions), use a dry, aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Prepare solutions fresh whenever possible. Aqueous or protic solvents (like methanol or ethanol) should be avoided for storage as they can participate in hydrolysis or esterification reactions.

Troubleshooting Guide for Stability Issues

This table provides a systematic approach to identifying and resolving common issues related to the degradation of 3-(3-Methoxyphenyl)pentanedioic acid.

Observed Symptom Potential Cause(s) Recommended Action & Scientific Rationale
Reduced yield or failure in a subsequent reaction. Degradation of the starting material.Action: Verify the purity of the acid using HPLC or ¹H NMR before use. Rationale: Impurities from degradation can interfere with or fail to participate in the desired reaction, leading to poor outcomes.
Appearance of unexpected peaks in HPLC or GC-MS analysis. Thermal decarboxylation or oxidation.Action: Review storage conditions. Ensure the compound is stored at 2-8°C, under an inert atmosphere, and protected from light.[4][7] Rationale: Elevated temperatures provide the activation energy for decarboxylation, while oxygen can lead to oxidative side products.
Solid material appears discolored or clumped. Moisture absorption and/or slow degradation at ambient temperature.Action: Discard the affected batch. Procure a new lot and store it immediately under recommended desiccated and refrigerated conditions. Rationale: Physical changes are clear indicators of chemical instability. Absorbed moisture can initiate hydrolysis.
Inconsistent results between different batches of the compound. Variation in supplier quality or degradation of an older batch.Action: Qualify each new batch upon receipt with an analytical standard (e.g., HPLC purity check). Implement a strict "first-in, first-out" inventory system. Rationale: Establishing a baseline purity for each batch ensures that observed inconsistencies are due to experimental variables, not starting material integrity.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting experiments where the stability of 3-(3-Methoxyphenyl)pentanedioic acid is a potential factor.

G cluster_0 cluster_1 cluster_2 cluster_3 A Unexpected Experimental Result Observed B Step 1: Verify Starting Material Integrity A->B C Perform HPLC-UV or LC-MS Analysis on Stored Acid B->C D Is Purity >98% and No Degradants Detected? C->D E YES: Starting Material is Valid D->E Yes G NO: Degradation Confirmed D->G No F Troubleshoot Other Experimental Parameters (e.g., Reagents, Conditions) E->F H Review Storage Protocol (Temp, Atmosphere, Light) G->H I Procure New Batch of Acid & Implement Correct Storage H->I

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-(3-Methoxyphenyl)pentanedioic Acid Cross-Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As researchers scale up or functionalize complex pharmaceutical intermediates, 3-(3-Methoxyphenyl)pentanedioic acid presents a unique set of challenges. The pentanedioic acid moiety (a branched -CH(CH2COOH)2 group at C1) combined with the methoxy group at C3 creates a massive steric shield around the aromatic core. When attempting to cross-couple at the highly encumbered ortho-positions (e.g., C2), standard palladium catalysts fail due to an inability to navigate this spatial bulk during the oxidative addition and transmetalation phases.

This guide provides field-proven, mechanistically grounded solutions to overcome these steric barriers.

Visual Workflow: Catalyst Selection Matrix

CatalystSelection Start Halogenated 3-(3-Methoxyphenyl) pentanedioic acid CN C-N Coupling (Buchwald-Hartwig) Start->CN CC C-C Coupling (Suzuki / Negishi) Start->CC PrimAmine Primary Amines CN->PrimAmine SecAmine Secondary Amines CN->SecAmine Suz Suzuki-Miyaura CC->Suz Neg Negishi CC->Neg Brett BrettPhos Pd G3 (Ox. Addition Rate-Limiting) PrimAmine->Brett Ru RuPhos Pd G4 (Red. Elimination Rate-Limiting) SecAmine->Ru XPhos XPhos Pd G3 (High Steric Tolerance) Suz->XPhos PEPPSI PEPPSI-IPent (Flexible Steric Bulk) Neg->PEPPSI

Decision matrix for catalyst selection in sterically hindered cross-coupling workflows.

Frequently Asked Questions (Mechanistic Insights)

Q: Why do standard Pd(PPh3)4 or Pd(dppf)Cl2 catalysts fail with ortho-halogenated derivatives of this substrate? A: Standard unidentate or rigid bidentate phosphines lack the "flexible steric bulk" required to stabilize the highly reactive monoligated Pd(0) species. The bulky -CH(CH2COOH)2 group physically blocks the Pd center from inserting into the C-X bond. Interestingly, severe steric hindrance in the aryl halide can actually shift the thermal activation from a standard 2-electron oxidative addition to a 1-electron radical pathway[1]. To facilitate this, you must use highly active, electron-rich ligands (like dialkylbiaryl phosphines) that can support these alternative transition states.

Q: How do I choose between Buchwald ligands for the amination of this hindered core? A: Your choice depends entirely on the nucleophile. For primary amines, use BrettPhos; for secondary amines, use RuPhos. The causality lies in the rate-limiting steps: DFT calculations reveal that with BrettPhos, oxidative addition is the rate-limiting step, whereas with RuPhos, reductive elimination becomes the bottleneck due to differences in their electronic structure and spatial profile[2]. Matching the steric profile of the amine to the ligand prevents the catalytic cycle from stalling.

Q: My dicarboxylic acid substrate won't dissolve in non-polar cross-coupling solvents like toluene. What should I do? A: The pentanedioic acid moiety is highly polar and hydrogen-bond donating, making it insoluble in standard cross-coupling media. You have two options:

  • Pre-esterification: Convert the carboxylic acids to dimethyl esters prior to coupling (see protocol below).

  • Biphasic Systems: If esterification is not viable, use a toluene/water biphasic system. Adding 5% degassed water to the reaction mixture significantly enhances yields by dissolving the inorganic base and facilitating the interfacial reaction, without harming water-tolerant Pd G3/G4 catalysts[3].

Troubleshooting Guide

Issue 1: High levels of protodehalogenation (reduction of the aryl halide) instead of the desired cross-coupled product.

  • Diagnosis: β-hydride elimination is outpacing reductive elimination. The bulky pentanedioic acid group forces the Pd-complex into a conformation where the final C-C or C-N bond formation is exceptionally slow, giving the intermediate time to undergo β-hydride elimination.

  • Solution: Switch to a ligand with "flexible steric bulk" such as PEPPSI-IPent or IPr*[4]. These N-Heterocyclic Carbene (NHC) ligands provide enough steric pressure to force the two coupling partners together, accelerating reductive elimination, while flexing to allow the initial transmetalation.

Issue 2: The reaction stalls at 20-30% conversion despite using the correct ligand.

  • Diagnosis: Catalyst deactivation via aggregation (Pd black formation) due to slow oxidative addition. In situ catalyst generation (e.g., Pd(OAc)2 + ligand) is highly inefficient for hindered substrates.

  • Solution: Use Buchwald Pd G3 or G4 precatalysts. These precatalysts ensure the rapid, quantitative generation of the active L1Pd(0) species under mild conditions, which is critical for maintaining the catalytic cycle in the presence of extreme steric bulk[5].

Quantitative Data: Ligand Efficiency Comparison

The following table summarizes the expected performance of various catalyst systems when applied to the sterically encumbered ortho-halide derivatives of the 3-(3-Methoxyphenyl)pentanedioic acid core.

Catalyst SystemLigand ClassCoupling TypeTypical Yield (%)Primary Mechanistic Advantage
Pd(PPh3)4 Unidentate PhosphineSuzuki< 15%N/A (Fails at oxidative addition)
Pd G3 / XPhos Biaryl PhosphineSuzuki85 - 95%Overcomes massive transmetalation barrier
Pd G3 / BrettPhos Biaryl PhosphineBuchwald (1° Amine)82 - 88%Prevents protodehalogenation side-reactions
PEPPSI-IPent N-Heterocyclic CarbeneNegishi90 - 95%Flexible bulk stabilizes active Pd(0) species
Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling of Esterified Substrates

To ensure success with the sterically hindered 3-(3-Methoxyphenyl)pentanedioic acid, the substrate must first be solubilized via esterification, followed by coupling using a third-generation (G3) precatalyst. This protocol includes built-in validation checks to prevent downstream failures.

Step 1: Substrate Pre-Activation (Esterification)

  • Dissolve 3-(3-Methoxyphenyl)pentanedioic acid (1.0 equiv) in anhydrous methanol (0.5 M).

  • Add catalytic concentrated H2SO4 (0.1 equiv) and reflux for 4 hours to yield the dimethyl ester.

  • Validation Check: Before proceeding, spot the reaction mixture on a silica TLC plate (Hexanes:EtOAc 3:1). The highly polar dicarboxylic acid will remain at the baseline (Rf = 0.0), while the successful dimethyl ester will migrate (Rf ~ 0.6). Do not proceed until baseline material is entirely consumed.

Step 2: Reaction Setup (Schlenk Technique)

  • In an oven-dried Schlenk tube, add the halogenated dimethyl ester substrate (1.0 equiv), the desired boronic acid (1.5 equiv), and finely milled K3PO4 (3.0 equiv).

  • Add the XPhos Pd G3 precatalyst (2-5 mol%).

    • Causality: G3 precatalysts are air-stable solids but generate the active Pd(0) species rapidly upon mild base activation, preventing the catalyst death commonly seen with Pd(OAc)2[5].

Step 3: Solvent Addition & Degassing

  • Add a 10:1 mixture of anhydrous Toluene and degassed Water (0.2 M relative to substrate).

    • Causality: The trace water dissolves the K3PO4 base, dramatically accelerating the transmetalation step for hindered substrates[3].

  • Perform 3 standard freeze-pump-thaw cycles to remove dissolved oxygen.

  • Validation Check: Upon heating to 40°C, the reaction mixture should transition from a stable off-white/yellow suspension to a deep red/brown homogeneous solution within 5-10 minutes. This color change visually validates the successful generation of the active L1Pd(0) species.

Step 4: Execution & Workup

  • Heat the reaction to 90°C for 12-18 hours under a positive pressure of Argon.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and purify via flash chromatography.

References
  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. National Institutes of Health (NIH) / PMC.[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. National Institutes of Health (NIH) / PMC.[Link]

  • Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. Organic Chemistry Portal.[Link]

  • Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. MDPI.[Link]

Sources

Validation & Comparative

3-(3-Methoxyphenyl)pentanedioic acid vs 3-(4-Methoxyphenyl)pentanedioic acid reactivity

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Reactivity of 3-(3-Methoxyphenyl)pentanedioic Acid and 3-(4-Methoxyphenyl)pentanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical reactivity of two closely related positional isomers: 3-(3-Methoxyphenyl)pentanedioic acid and 3-(4-Methoxyphenyl)pentanedioic acid. Understanding the subtle yet significant differences imparted by the methoxy group's placement on the phenyl ring is critical for optimizing reaction conditions, predicting reaction outcomes, and designing novel molecular scaffolds in medicinal chemistry and materials science. We will explore the underlying electronic principles, present supporting data, and provide a practical experimental workflow for direct reactivity comparison.

The Central Question: How Does Isomerism Dictate Reactivity?

At the heart of this comparison lies the dual electronic nature of the methoxy (-OCH₃) substituent. It exerts two opposing effects: a resonance effect and an inductive effect. The ultimate reactivity of the molecule—specifically at the dicarboxylic acid moieties and the aromatic ring—is a direct consequence of the interplay between these effects, which is dictated by the meta versus para positioning.

  • 3-(3-Methoxyphenyl)pentanedioic acid (meta-isomer): The methoxy group is at the 3-position of the phenyl ring.

  • 3-(4-Methoxyphenyl)pentanedioic acid (para-isomer): The methoxy group is at the 4-position of the phenyl ring.

We will dissect how this seemingly minor structural change leads to distinct chemical behaviors.

Theoretical Framework: The Duality of the Methoxy Group

The methoxy group is a classic example of a substituent with competing electronic influences.

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom relative to carbon, the methoxy group withdraws electron density from the aromatic ring through the sigma (σ) bond framework. This is a distance-dependent effect that weakens with each successive bond.

  • Resonance Effect (+R or +M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[1] This donation of electron density increases the electron density within the ring, particularly at the ortho and para positions.[2]

The net effect on the aromatic ring is determined by which of these two effects dominates at a given position.

Positional Dependence of Electronic Effects

Para-Substitution: In the case of 3-(4-Methoxyphenyl)pentanedioic acid, the methoxy group is para to the point of attachment of the pentanedioic acid chain. At the para position, the electron-donating resonance effect (+R) is powerful and far outweighs the electron-withdrawing inductive effect (-I).[1][2] This results in a net electron-donating character, enriching the electron density of the aromatic ring.[3]

Meta-Substitution: For 3-(3-Methoxyphenyl)pentanedioic acid, the situation is reversed. The resonance effect does not effectively extend to the meta position, as can be seen in resonance structure diagrams.[4][5] Consequently, the electron-withdrawing inductive effect (-I) becomes the dominant force.[1] This results in a net electron-withdrawing character relative to the para isomer, making the attached phenyl ring slightly electron-poorer.[3]

G cluster_para Para-Methoxy Group (+R > -I) cluster_meta Meta-Methoxy Group (-I > +R) p_start 4-Methoxyphenyl (Net Electron Donating) p_effect Resonance (+R) dominates. Increases electron density in the ring. Stabilizes positive charge (e.g., in EAS intermediates). p_start->p_effect Dominant Effect p_reactivity Higher reactivity in Electrophilic Aromatic Substitution (EAS). Lower acidity of carboxylic acids. p_effect->p_reactivity Leads to m_start 3-Methoxyphenyl (Net Electron Withdrawing) m_effect Resonance (+R) does not extend to meta position. Inductive effect (-I) is more prominent. m_start->m_effect Dominant Effect m_reactivity Lower reactivity in EAS. Higher acidity of carboxylic acids. More electrophilic carboxyl carbons. m_effect->m_reactivity Leads to

Caption: Logical flow of electronic effects for meta and para-methoxy substitution.

Predicted Impact on Chemical Reactivity

The electronic differences between the meta and para isomers give rise to predictable variations in their chemical reactivity at different sites.

Acidity of the Carboxylic Acid Groups

The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups stabilize the anion through induction, increasing acidity (lowering pKa). Conversely, electron-donating groups destabilize the anion, decreasing acidity (raising pKa).

  • 3-(3-Methoxyphenyl)pentanedioic acid: The net electron-withdrawing nature of the meta-methoxy group will help stabilize the negative charge of the carboxylate ions formed upon deprotonation. This compound is therefore predicted to be more acidic (lower pKa).

  • 3-(4-Methoxyphenyl)pentanedioic acid: The net electron-donating nature of the para-methoxy group will destabilize the carboxylate anions. This compound is predicted to be less acidic (higher pKa).

Reactivity of the Carboxyl Group (e.g., Esterification, Amidation)

Reactions such as esterification and amidation involve nucleophilic attack on the electrophilic carbonyl carbon of the carboxylic acid.

  • 3-(3-Methoxyphenyl)pentanedioic acid: The electron-withdrawing effect of the meta-methoxy group will pull electron density away from the carboxyl groups, making their carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack. This should lead to faster reaction rates .

  • 3-(4-Methoxyphenyl)pentanedioic acid: The electron-donating effect of the para-methoxy group will push electron density towards the carboxyl groups, making their carbonyl carbons less electrophilic . This should result in slower reaction rates .

Intramolecular Cyclization (Anhydride Formation)

3-Aryl-substituted pentanedioic (glutaric) acids can undergo intramolecular cyclization to form a cyclic anhydride, often facilitated by a dehydrating agent like acetic anhydride.[6] While the primary driver for this reaction is the proximity of the two carboxylic acid groups, the electronic nature of the aryl substituent can influence the reactivity of the resulting anhydride, particularly in subsequent reactions like Friedel-Crafts acylation.

Electrophilic Aromatic Substitution (EAS)

If the aromatic ring itself is the site of reaction, the roles are reversed. The rate of EAS is highly dependent on the electron density of the ring.

  • 3-(4-Methoxyphenyl)pentanedioic acid: The net electron-donating para-methoxy group is a strong activating group for EAS, directing incoming electrophiles to the positions ortho to the methoxy group.[7] This ring is highly reactive towards electrophiles.

  • 3-(3-Methoxyphenyl)pentanedioic acid: While the methoxy group itself is an ortho, para-director, its net electron-withdrawing effect at the meta position makes the ring deactivated relative to the para isomer.[5] This ring is less reactive towards electrophiles.

Quantitative Data Comparison

Property3-Methoxybenzoic Acid4-Methoxybenzoic AcidPredicted Trend for Pentanedioic Acids
pKa 4.094.473-(3-isomer) will be more acidic (lower pKa)
Hammett Constant (σ) σ_meta_ = +0.12σ_para_ = -0.273-(3-isomer) has a net withdrawing effect; 3-(4-isomer) has a net donating effect[1]

Data sourced from standard physical organic chemistry texts.

The data clearly supports the theoretical predictions. The positive Hammett constant for the meta-substituent indicates its electron-withdrawing character, leading to a lower pKa (higher acidity). The negative constant for the para-substituent confirms its electron-donating character, resulting in a higher pKa (lower acidity).

Experimental Protocol: A Comparative Study of Esterification Rates

To empirically validate the predicted difference in carboxyl group reactivity, a parallel kinetic study of Fischer esterification can be performed. This protocol is designed to be a self-validating system where the only significant variable is the position of the methoxy group.

Objective: To quantitatively compare the rate of methyl ester formation for 3-(3-Methoxyphenyl)pentanedioic acid and 3-(4-Methoxyphenyl)pentanedioic acid under identical acid-catalyzed conditions.

Experimental Workflow Diagram

G start Start prep Prepare two identical reaction flasks. Flask A: 3-meta-isomer (1.0 eq) Flask B: 3-para-isomer (1.0 eq) start->prep add_reagents To each flask, add: - Methanol (20-50 eq, solvent) - Internal Standard (e.g., Dodecane) prep->add_reagents initiate Place flasks in pre-heated oil bath. Add catalytic H₂SO₄ (0.1 eq) to each flask simultaneously to start the reaction (t=0). add_reagents->initiate monitor At timed intervals (t = 15, 30, 60, 120 min), withdraw an aliquot from each flask. initiate->monitor quench Immediately quench each aliquot in a vial containing saturated NaHCO₃ and an extraction solvent (e.g., Ethyl Acetate). monitor->quench analyze Analyze quenched aliquots by GC or HPLC to determine the ratio of starting material to product relative to the internal standard. quench->analyze plot Plot % Conversion vs. Time for each isomer. analyze->plot compare Compare the initial reaction rates from the slopes of the plots. plot->compare end End compare->end

Caption: Workflow for the comparative kinetic analysis of esterification.

Detailed Step-by-Step Methodology

Materials:

  • 3-(3-Methoxyphenyl)pentanedioic acid (>95% purity)[8]

  • 3-(4-Methoxyphenyl)pentanedioic acid (>98% purity)[9]

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Internal Standard (e.g., Dodecane, stable under reaction conditions)

  • Reaction vials, magnetic stirrers, heating mantle/oil bath, TLC plates, GC or HPLC system.

Procedure:

  • Reaction Setup (Causality: Ensure Identical Conditions): In two separate, identical round-bottom flasks equipped with reflux condensers and magnetic stir bars, place an equimolar amount (e.g., 1.0 mmol) of 3-(3-Methoxyphenyl)pentanedioic acid (Flask A) and 3-(4-Methoxyphenyl)pentanedioic acid (Flask B). The use of identical glassware and stirring rates is crucial to eliminate physical variables.

  • Reagent Addition: To each flask, add a large excess of anhydrous methanol (e.g., 10 mL, ~250 eq), which serves as both reactant and solvent. This drives the equilibrium towards the ester product according to Le Châtelier's principle. Add a precise amount of the internal standard (e.g., 0.5 mmol) to each flask for accurate quantification.

  • Initiation: Place both flasks in an oil bath pre-heated to reflux temperature (approx. 65°C). Allow the temperature to equilibrate for 5 minutes. To initiate the reactions simultaneously, add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1 mmol) to each flask at the same time and start a timer (t=0).

  • Monitoring (Causality: Tracking Conversion Over Time): At regular time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes), withdraw a small aliquot (~0.1 mL) from each reaction mixture.

  • Work-up of Aliquots (Causality: Halting the Reaction): Immediately quench each aliquot by adding it to a labeled vial containing 1 mL of saturated NaHCO₃ solution (to neutralize the acid catalyst and stop the reaction) and 1 mL of EtOAc. Vortex the vial, allow the layers to separate, and use the organic layer for analysis.

  • Analysis: Analyze the organic layer of each quenched sample by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The ratio of the peak area of the product (mono- and di-ester) to the internal standard will allow for the calculation of the concentration and thus the percent conversion at each time point.

  • Data Interpretation: Plot percent conversion versus time for both isomers. The initial slope of this curve is proportional to the initial reaction rate. A steeper slope for the 3-meta-isomer would confirm its higher reactivity.

Conclusion and Outlook

The position of a methoxy substituent on a phenyl ring, whether meta or para, fundamentally alters the electronic landscape of the molecule, leading to significant and predictable differences in reactivity.

  • 3-(3-Methoxyphenyl)pentanedioic acid is predicted to be the more reactive isomer in reactions involving nucleophilic attack at the carboxyl carbons (e.g., esterification, amidation). This is due to the net electron-withdrawing nature of the meta-methoxy group, which increases the electrophilicity of the reaction center. This isomer will also be more acidic.

  • 3-(4-Methoxyphenyl)pentanedioic acid , conversely, will be significantly more reactive in electrophilic aromatic substitution reactions. Its net electron-donating para-methoxy group activates the ring, making it a preferred substrate for reactions like nitration or halogenation.

For drug development professionals, this understanding is paramount. If the synthetic route involves modifying the carboxylic acid groups, the meta-isomer will likely provide higher yields or require milder conditions. If the goal is to functionalize the aromatic ring, the para-isomer is the superior choice. These principles of physical organic chemistry provide a robust and predictive framework for rational molecular design and synthesis optimization.

References

  • BenchChem. A Comparative Analysis of the Electronic Effects of Methoxy Groups in Biphenyl Systems.
  • Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group? [Link]

  • Filo. (2025, May 30). Although methoxy is a strongly activating (and ortho, para-directing) group...
  • Contreras, R. H., et al. Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Journal of the American Chemical Society.
  • ResearchGate. (2017, October 6). Methoxy gp on aromatic ring? [Link]

  • Wikipedia. Methoxy group. [Link]

  • ResearchGate. (2022, January 20). Castagnoli‐Cushman Reaction of 3‐Aryl Glutaric Acids... [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

Sources

A Comparative Guide to the Validation of LC-MS/MS Methods for the Quantification of 3-(3-Methoxyphenyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of 3-(3-Methoxyphenyl)pentanedioic Acid

3-(3-Methoxyphenyl)pentanedioic acid is a dicarboxylic acid (DCA) of interest in pharmaceutical development.[1][2] The accurate quantification of this and other DCAs in biological fluids is essential for understanding disease pathways, identifying biomarkers, and assessing therapeutic interventions.[3][4] However, the inherent physicochemical properties of DCAs present significant analytical challenges for LC-MS/MS. Their high polarity leads to poor retention on conventional reversed-phase chromatography columns, and their structure can result in inefficient ionization by electrospray (ESI), compromising sensitivity and selectivity.[3]

This guide will compare two primary strategic approaches for the development and validation of a robust LC-MS/MS assay for 3-(3-Methoxyphenyl)pentanedioic acid:

  • Method A: Direct Analysis via Reversed-Phase Chromatography with Negative Ionization.

  • Method B: Analysis following Derivatization with Positive Ionization.

The validation of these hypothetical methods will be discussed in the context of the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline, which is now the standard for regulatory submissions to the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[5][6][7][8][9][10]

Foundational Principles: Bioanalytical Method Validation

The objective of bioanalytical method validation is to demonstrate that the assay is fit for its intended purpose.[5][9] This involves a comprehensive evaluation of several key parameters to ensure the reliability and reproducibility of the data.

cluster_0 Method Development & Validation Workflow cluster_1 Key Validation Parameters (ICH M10) Method_Development Method Development (Analyte Characterization, Selection of IS, Optimization of LC and MS conditions) Full_Validation Full Validation (As per ICH M10) Method_Development->Full_Validation Proceed if suitable Sample_Analysis Study Sample Analysis Full_Validation->Sample_Analysis If validation is successful Specificity Specificity & Selectivity Full_Validation->Specificity Linearity Linearity & Range Full_Validation->Linearity Accuracy Accuracy Full_Validation->Accuracy Precision Precision Full_Validation->Precision LLOQ Lower Limit of Quantification (LLOQ) Full_Validation->LLOQ Stability Stability Full_Validation->Stability Matrix_Effect Matrix Effect Full_Validation->Matrix_Effect Carryover Carryover Full_Validation->Carryover

Caption: A generalized workflow for bioanalytical method development and validation.

Comparative Methodologies for 3-(3-Methoxyphenyl)pentanedioic Acid Analysis

The choice of analytical strategy will profoundly impact the performance and ruggedness of the assay. Below, we compare two distinct approaches.

Method A: Direct Analysis

This approach involves the direct injection of a processed sample for LC-MS/MS analysis.

  • Sample Preparation: A simple protein precipitation (PPT) using a solvent like acetonitrile or methanol is often the first choice due to its speed and simplicity. For cleaner extracts, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) could be developed.

  • Chromatography: Reversed-phase chromatography (e.g., C18 column) is standard. However, due to the high polarity of the analyte, modifications such as the use of an ion-pairing agent or a polar-embedded column may be necessary to achieve adequate retention.

  • Mass Spectrometry: Detection would be performed in negative ion mode, monitoring the deprotonated molecule [M-H]⁻.

Advantages:

  • Faster sample preparation.

  • Fewer potential points of analytical variability.

Disadvantages:

  • Poor retention on standard C18 columns.

  • Potential for significant matrix effects (ion suppression or enhancement).[11]

  • Lower sensitivity due to potentially poor ionization efficiency.

Method B: Analysis with Derivatization

To overcome the challenges of direct analysis, chemical derivatization is a powerful strategy for DCAs.[3][4] This involves reacting the carboxylic acid groups with a reagent to create a less polar and more easily ionizable derivative.

  • Derivatization Strategy: A common approach is esterification (e.g., with butanolic HCl to form dibutyl esters), which reduces polarity and improves chromatographic retention.[12][13] An alternative is charge-reversal derivatization, which can significantly enhance sensitivity.[4][14]

  • Sample Preparation: The workflow would include an initial extraction (LLE or SPE) followed by the derivatization step, and then a final clean-up.

  • Chromatography: The less polar derivative will be well-retained on a standard C18 column.

  • Mass Spectrometry: Derivatization allows for detection in positive ion mode, which can offer better sensitivity and reduced background noise for this class of compounds.

Advantages:

  • Improved chromatographic retention and peak shape.

  • Enhanced sensitivity and a lower LLOQ.[4][14]

  • Reduced matrix effects.

Disadvantages:

  • More complex and time-consuming sample preparation.

  • Derivatization reaction needs to be optimized for completeness and reproducibility.

  • Potential for derivative instability.

Experimental Protocols and Validation Data

The following sections detail the validation experiments for both methods according to ICH M10 guidelines.[9] Hypothetical data is presented for illustrative purposes.

Specificity and Selectivity

This experiment ensures that the method can unequivocally measure the analyte in the presence of other components in the sample matrix.[15]

Protocol:

  • Analyze blank matrix samples from at least six different sources.

  • Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard (IS).

  • Evaluate for any interfering peaks at the retention times of the analyte and IS.

Acceptance Criteria: The response of any interfering peak in the blank samples should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.

Linearity and Range

The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte.

Protocol:

  • Prepare a blank sample, a zero sample (blank + IS), and at least six non-zero calibration standards.

  • Analyze the calibration curve in at least three separate runs.

  • Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression (typically with 1/x² weighting).

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The back-calculated concentrations of at least 75% of the standards must be within ±15% of the nominal value (±20% for the LLOQ).

Table 1: Comparison of Linearity

ParameterMethod A (Direct Analysis)Method B (Derivatization)
Calibration Range 5 - 1000 ng/mL0.5 - 500 ng/mL
Regression Model Linear, 1/x² weightingLinear, 1/x² weighting
Correlation (r²) > 0.995> 0.998
Accuracy and Precision

Accuracy reflects the closeness of the measured value to the true value, while precision describes the variability of the measurements.

Protocol:

  • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.

Acceptance Criteria:

  • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).

  • Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).

Table 2: Accuracy and Precision Data

QC Level (ng/mL)Method A (Direct Analysis)Method B (Derivatization)
Accuracy (%) Precision (%CV)
LLOQ (5 / 0.5) 92.514.2
Low QC (15 / 1.5) 103.18.5
Mid QC (150 / 75) 97.66.1
High QC (750 / 375) 101.85.3

The data indicates that while both methods meet the acceptance criteria, Method B with derivatization provides superior precision.

cluster_0 Sample Preparation Workflow Sample Biological Sample (e.g., Plasma) IS_Addition Add Internal Standard Sample->IS_Addition Extraction Extraction (PPT, LLE, or SPE) IS_Addition->Extraction Derivatization Derivatization Step (Method B only) Extraction->Derivatization Method B Final_Prep Evaporation & Reconstitution Extraction->Final_Prep Method A Derivatization->Final_Prep LC_MS_Analysis LC-MS/MS Analysis Final_Prep->LC_MS_Analysis

Caption: Comparative sample preparation workflows for Method A and Method B.

Stability

The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage.

Protocol:

  • Freeze-Thaw Stability: Analyze QCs after several freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QCs left at room temperature for a defined period.

  • Long-Term Stability: Analyze QCs after storage at the intended temperature (e.g., -80°C) for an extended duration.

  • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.

Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

For Method B, the stability of the derivatized analyte must also be rigorously assessed.

Conclusion and Recommendations

Both direct analysis and analysis with derivatization are viable strategies for the quantification of 3-(3-Methoxyphenyl)pentanedioic acid.

  • Method A (Direct Analysis) offers a simpler and faster workflow, which may be suitable for research purposes or when a very low LLOQ is not required. However, it is more susceptible to matrix effects and may require significant chromatographic optimization.

  • Method B (Derivatization) , while more complex, provides superior sensitivity, selectivity, and chromatographic performance.[3][4][14] This makes it the recommended approach for regulated bioanalysis where high sensitivity and robustness are paramount.

The choice between these methods should be guided by the specific requirements of the study, including the desired sensitivity, the complexity of the biological matrix, and the available resources. Regardless of the chosen method, a full validation according to the ICH M10 guideline is mandatory to ensure the integrity of the data supporting drug development and regulatory decisions.[5][9]

References

  • BenchChem. (n.d.). Application Notes & Protocols: Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Quantitative Analysis of Dicarboxylic Acids.
  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline.
  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline.
  • Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry.
  • European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation.
  • Rashed, M. S., et al. (2001, November 15). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. PubMed.
  • Clinical Chemistry. (2001, November 1). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine.
  • European Medicines Agency. (2024, April 4). Implementation strategy of ICH Guideline M10 on bioanalytical method validation.
  • LCGC International. (2024, December 16). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method.
  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • PubMed. (2024, September 12). ICH M10 Bioanalytical Method Validation Guideline-1 year Later.
  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • PubMed. (2021, September 5). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • YouTube. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10.
  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start.
  • BenchChem. (n.d.). A Comparative Guide to Validated LC-MS/MS Methods for Zafirlukast Quantification Following FDA Guidelines.
  • PubMed. (2022, August 5). Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial.
  • European Bioanalysis Forum. (n.d.). Challenges of validating small molecule LC-MS/MS biomarker methods.
  • International Union of Pure and Applied Chemistry. (2022, March 10). LC-MS quantitative method validation and performance: an exemplified guide - Project Details.
  • National Center for Biotechnology Information. (2014, November 13). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics.
  • Key Organics. (n.d.). 3-(3-methoxyphenyl)pentanedioic acid.
  • Sigma-Aldrich. (n.d.). Pentanedioic-acid.
  • PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid.
  • Sigma-Aldrich. (n.d.). 3-(3-methoxyphenyl)pentanedioic acid | 69061-62-7.
  • National Center for Biotechnology Information. (n.d.). 3-Hydroxy-3-(methoxycarbonyl)pentanedioic acid.

Sources

Comprehensive Comparison Guide: Catalytic Strategies for the Efficient Synthesis of 3-(3-Methoxyphenyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Objective Comparison Guide & Experimental Protocols

Introduction & Strategic Overview

3-(3-Methoxyphenyl)pentanedioic acid—also known as 3-(3-methoxyphenyl)glutaric acid[1]—is a critical bifunctional building block in medicinal chemistry. Its structural framework is heavily utilized in the synthesis of GABA receptor analogs (e.g., baclofen derivatives), peptidomimetics, and conformationally restricted glutarimides[2].

The synthesis of this diacid hinges on the efficient construction of the C-C bonds flanking the aromatic ring. The choice of catalyst dictates not only the yield and scalability of the process but also the stereochemical outcome. In modern synthetic workflows, researchers must choose between three distinct catalytic paradigms:

  • Organocatalytic Base Catalysis (The Classical Route): Cost-effective but requires harsh downstream processing.

  • Transition-Metal Catalysis (The Modern Route): Highly efficient and mild, but relies on expensive precious metals.

  • Biocatalysis (The Asymmetric Route): Essential for enantioselective drug development, utilizing enzyme-mediated desymmetrization[3].

This guide objectively compares these three catalytic strategies, providing the mechanistic causality behind each approach and self-validating experimental protocols to guide your laboratory workflows.

Catalyst Performance & Comparison Matrix

The following table summarizes the quantitative and qualitative performance metrics of the three primary catalytic strategies for synthesizing the 3-(3-methoxyphenyl)glutaric acid backbone.

MetricBase Catalysis (Piperidine/AcOH)Metal Catalysis (Rh(I) Complex)Biocatalysis (CAL-B / Novozym 435)
Primary Catalyst Piperidine[4][Rh(cod)Cl]₂ / Phosphine LigandCandida antarctica Lipase B[3]
Starting Materials 3-Methoxybenzaldehyde + Diethyl malonate3-Methoxyphenylboronic acid + Dimethyl glutaconate3-(3-Methoxyphenyl)glutaric anhydride
Reaction Type Knoevenagel-Michael Cascade1,4-Conjugate AdditionDesymmetric Alcoholysis
Stereoselectivity RacemicRacemic or Enantioselective (with chiral ligands)Highly Enantioselective (>95% ee)[5]
Typical Yield 50–65% (over 3 steps)[6]85–95%90–99% (Monoester)[7]
Atom Economy Low (Loss of 2x CO₂ and EtOH)HighHigh
Cost Profile Very LowVery HighModerate (Enzyme is recyclable)
Best Used For Large-scale production of racemic building blocksRapid, high-yield synthesis under mild conditionsSynthesis of chiral enantiopure intermediates

Visualizing the Synthetic Pathways

The diagram below illustrates the divergent pathways and intermediate stages associated with each catalytic strategy.

Pathways Start1 3-Methoxybenzaldehyde + Diethyl malonate Cat1 Piperidine/AcOH (Base Catalysis) Start1->Cat1 Int1 Tetraester Intermediate Cat1->Int1 Target 3-(3-Methoxyphenyl) pentanedioic acid Int1->Target Hydrolysis & Decarboxylation Start2 3-Methoxyphenylboronic acid + Dimethyl glutaconate Cat2 Rh(I) / Ligand (Metal Catalysis) Start2->Cat2 Int2 Diester Intermediate Cat2->Int2 Int2->Target Hydrolysis Start3 3-(3-Methoxyphenyl) glutaric anhydride Cat3 CAL-B Lipase (Biocatalysis) Start3->Cat3 Int3 Chiral Monoester Cat3->Int3 Int3->Target Hydrolysis (Retains Chirality)

Comparison of three distinct catalytic pathways to 3-(3-methoxyphenyl)pentanedioic acid.

In-Depth Catalyst Analysis & Experimental Protocols

Strategy 1: Organocatalytic Base Catalysis (Piperidine)

Mechanistic Causality: This classical approach relies on a tandem Knoevenagel condensation followed by a Michael addition[6]. Piperidine acts as a general base to deprotonate diethyl malonate, forming a nucleophilic enolate that attacks 3-methoxybenzaldehyde. The resulting benzylidenemalonate undergoes a subsequent Michael addition with a second equivalent of malonate. While the catalyst is exceptionally cheap, the resulting tetraester intermediate requires harsh, highly acidic conditions (refluxing HCl) to achieve the necessary hydrolysis and double decarboxylation.

Self-Validating Protocol:

  • Cascade Reaction: In a round-bottom flask, combine 3-methoxybenzaldehyde (1.0 eq) and diethyl malonate (2.2 eq). Cool to 0 °C.

  • Catalyst Addition: Add piperidine (0.1 eq) dropwise over 10 minutes. The reaction is exothermic; strict temperature control prevents polymerization.

  • Maturation: Allow the mixture to warm to room temperature and stir for 48–72 hours until the mixture solidifies into the tetraester intermediate[4].

  • Hydrolysis & Decarboxylation: Suspend the solid in 6M HCl and reflux at 110 °C for 24 hours. The evolution of CO₂ gas validates the decarboxylation step.

  • Isolation: Cool the mixture, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo to yield the racemic 3-(3-methoxyphenyl)pentanedioic acid.

Strategy 2: Transition-Metal Catalysis (Rhodium)

Mechanistic Causality: To avoid the harsh acidic conditions of the classical route, transition-metal catalysis offers a highly atom-economical alternative. A Rhodium(I) catalyst undergoes transmetalation with 3-methoxyphenylboronic acid to form an aryl-rhodium intermediate. This species selectively undergoes 1,4-conjugate addition to a glutaconic acid derivative (e.g., dimethyl glutaconate)[2]. The mild basic conditions prevent premature ester hydrolysis, and the reaction can be rendered highly enantioselective by swapping an achiral phosphine ligand for a chiral one (e.g., BINAP).

Self-Validating Protocol:

  • Catalyst Activation: In a Schlenk flask under inert argon, dissolve [Rh(cod)Cl]₂ (0.03 eq) and a suitable phosphine ligand (0.06 eq) in degassed 1,4-dioxane. Stir for 15 minutes to ensure complexation.

  • Conjugate Addition: Add 3-methoxyphenylboronic acid (1.5 eq), dimethyl glutaconate (1.0 eq), and aqueous KOH (0.5 eq). Stir at 50 °C for 12 hours.

  • Intermediate Isolation: Quench with saturated NH₄Cl, extract with organic solvent, and purify the diester via flash chromatography.

  • Mild Hydrolysis: Treat the diester with LiOH (3.0 eq) in a THF/H₂O (3:1) mixture at room temperature for 4 hours. Acidify to pH 2 with 1M HCl to precipitate the final diacid.

Strategy 3: Biocatalytic Desymmetrization (CAL-B / Novozym 435)

Mechanistic Causality: When the target application is a chiral pharmaceutical, separating the enantiomers of the racemic diacid is notoriously inefficient. Instead, researchers synthesize the prochiral 3-(3-methoxyphenyl)glutaric anhydride and subject it to enzymatic desymmetrization[8]. Lipase B from Candida antarctica (immobilized as Novozym 435) utilizes its Ser-His-Asp catalytic triad to selectively attack one of the enantiotopic carbonyl groups[3]. The steric constraints of the enzyme's active pocket dictate that only one trajectory is viable, resulting in the highly enantioselective alcoholysis to yield a chiral monoester[5].

Enzymatic Anhydride Prochiral Anhydride Substrate Enzyme CAL-B Active Site (Ser-His-Asp Triad) Anhydride->Enzyme Binding Acyl Acyl-Enzyme Intermediate Enzyme->Acyl Ring Opening Product (S)-Monoester (High ee%) Acyl->Product Alcoholysis Alcohol Methanol (Nucleophile) Alcohol->Acyl Attack

Mechanistic workflow of CAL-B catalyzed desymmetric alcoholysis.

Self-Validating Protocol:

  • Substrate Preparation: Dissolve 3-(3-methoxyphenyl)glutaric anhydride (100 mM) in anhydrous methyl tert-butyl ether (MTBE)[3].

  • Enzymatic Alcoholysis: Add methanol (2.0 eq) as the acyl acceptor. Introduce Novozym 435 (CAL-B, 50 mg per mmol of substrate).

  • Incubation: Stir gently at 25 °C. Monitor the reaction via chiral HPLC. The reaction typically reaches >99% conversion within 24 hours, yielding the (S)-monoester with >95% ee[7].

  • Enzyme Recovery & Isolation: Filter the reaction mixture to recover the immobilized enzyme beads (which can be washed and reused). Concentrate the filtrate to obtain the chiral monoester. (Note: The monoester can be utilized directly in Ugi multicomponent reactions[7] or carefully saponified to the chiral diacid if strictly required).

Conclusion & Selection Guide

Selecting the appropriate catalyst for the synthesis of 3-(3-Methoxyphenyl)pentanedioic acid depends entirely on the project phase and target specifications:

  • Choose Piperidine (Base Catalysis) for early-stage, large-scale synthesis where chirality is not required and cost-efficiency is the primary driver.

  • Choose Rhodium (Metal Catalysis) when working with sensitive functional groups that cannot survive harsh acidic hydrolysis, or when rapid access to high-purity racemic/chiral material is needed.

  • Choose CAL-B (Biocatalysis) for late-stage pharmaceutical development where high enantiomeric excess (>95% ee) of the monoester/diacid is strictly mandated by regulatory bodies.

References

  • 2. 3. 4. 5. 6.

Sources

Reproducibility of 3-(3-Methoxyphenyl)pentanedioic acid extraction and purification methods

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide research teams through the bottleneck of isolating complex organic building blocks. 3-(3-Methoxyphenyl)pentanedioic acid (also known as 3-(3-methoxyphenyl)glutaric acid) is a highly versatile dicarboxylic acid fragment used in the synthesis of active pharmaceutical ingredients (APIs) and targeted screening libraries[1].

However, achieving reproducible purity across different scales is a common challenge. Due to the presence of two carboxylic acid moieties and a moderately lipophilic 3-methoxyphenyl ring, the molecule exhibits a highly pH-dependent solubility profile. This dual nature dictates our extraction and purification strategies.

This guide objectively compares the two most robust methods for purifying 3-(3-Methoxyphenyl)pentanedioic acid, detailing the mechanistic causality behind each experimental choice to ensure your workflows are self-validating and reproducible.

Mechanistic Overview & Strategy Selection

The pKa values of typical pentanedioic (glutaric) acids are approximately 4.31 and 5.41[2].

  • At pH < 3.0 : The molecule is fully protonated, highly lipophilic, and partitions readily into organic solvents.

  • At pH > 7.0 : It exists as a highly water-soluble dianion.

This pH-dependent phase switching is the mechanistic foundation for Liquid-Liquid Extraction (LLE). Conversely, when ultra-high purity is required to remove structurally identical isomers or closely related monocarboxylic acids, Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is utilized to exploit the hydrophobic interactions of the methoxyphenyl ring[3].

PurificationWorkflow Crude Crude 3-(3-Methoxyphenyl) pentanedioic acid Decision Purity & Scale Requirement? Crude->Decision LLE Acid-Base LLE (pH 2.0 vs pH 9.0) Decision->LLE Bulk Scale (>10g) SPE Solid-Phase Extraction (C18 Cartridge) Decision->SPE Prep Scale (<1g) Recryst Recrystallization (Aqueous/EtOH) LLE->Recryst PureA Purified Product (>95% Purity) Recryst->PureA HPLC Prep RP-HPLC (ACN/H2O + 0.1% TFA) SPE->HPLC PureB Ultra-Pure Product (>99% Purity) HPLC->PureB

Figure 1: Decision workflow for 3-(3-Methoxyphenyl)pentanedioic acid purification.

Method A: Acid-Base Liquid-Liquid Extraction (LLE) & Recrystallization

Best for: Bulk scale (>10g), cost-sensitive projects, >95% purity targets.

Causality & Logic: This method relies on the reversible ionization of the dicarboxylic acid. By stripping the compound into an aqueous base, neutral organic impurities are left behind in the organic phase. Re-acidification forces the pure acid to precipitate or allows it to be re-extracted. Recrystallization from a polar/non-polar solvent mixture leverages the temperature-dependent solubility of the compound to exclude structurally similar positional isomers[3].

Step-by-Step Protocol:

  • Initial Solubilization: Dissolve the crude mixture in ethyl acetate (10 mL per gram of crude).

  • Basic Extraction: Extract the organic layer with 1.0 M NaOH (3 x 5 mL/g). The target compound enters the aqueous phase as a water-soluble sodium salt.

    • Self-Validation Check: Analyze the discarded organic layer via TLC; no UV-active spot corresponding to the acid should remain. If present, increase the pH of the aqueous extract.

  • Acidification: Cool the combined aqueous layers in an ice bath (0–5 °C) to prevent degradation. Slowly add 6.0 M HCl dropwise under vigorous stirring until the pH reaches strictly 2.0.

    • Self-Validation Check: Validate the pH using a calibrated pH meter, not just indicator paper, to ensure complete protonation of both carboxylate groups.

  • Organic Recovery: Extract the acidic aqueous phase with fresh ethyl acetate (3 x 5 mL/g). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallization: Dissolve the concentrated solid in a minimum volume of boiling ethanol. Slowly add deionized water (anti-solvent) until the solution becomes slightly cloudy. Allow to cool gradually to room temperature, then transfer to a 4 °C refrigerator for 12 hours to maximize crystal yield[3]. Filter and dry under vacuum.

Method B: Solid-Phase Extraction (SPE) & Preparative RP-HPLC

Best for: Discovery scale (<1g), critical biological assays, >99% purity targets.

Causality & Logic: When separating the target from closely related impurities (e.g., unreacted starting materials or monocarboxylic acid byproducts), LLE is insufficient. RP-HPLC provides high-theoretical-plate separation. The addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase is an absolute necessity; it suppresses the ionization of the carboxylic acids, ensuring the molecule remains neutral, which prevents peak tailing and improves column resolution[3].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the crude material in a 50:50 mixture of Acetonitrile:Water containing 0.1% TFA. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • SPE Pre-treatment: Pass the sample through a pre-conditioned C18 SPE cartridge. This removes highly lipophilic polymeric byproducts that could irreversibly foul the expensive preparative HPLC column.

  • Method Development: Inject a test sample onto an analytical C18 column. Run a gradient of 5% to 95% Acetonitrile (with 0.1% TFA) over 20 minutes to determine the exact retention time of 3-(3-methoxyphenyl)pentanedioic acid.

    • Self-Validation Check: Perform a loading study on the analytical column to determine the breakthrough volume, ensuring the preparative run will not suffer from peak fronting.

  • Preparative Scale-Up: Transfer the optimized gradient to a preparative RP-HPLC system. Inject the sample and collect fractions based on UV absorbance (monitor at 254 nm or 280 nm for the methoxyphenyl chromophore).

  • Product Recovery: Pool the fractions containing the pure peak. Lyophilize (freeze-dry) the pooled fractions to remove water, acetonitrile, and volatile TFA, yielding the ultra-pure solid.

Comparative Data Analysis

To assist in selecting the appropriate methodology for your specific project phase, the following table summarizes the quantitative performance metrics of both approaches based on standard laboratory implementations.

Performance MetricMethod A: LLE + RecrystallizationMethod B: SPE + RP-HPLC
Typical Yield 75% – 85%50% – 65%
Achievable Purity 95% – 98%> 99.5%
Scalability Excellent (Kilogram scale)Poor (Gram scale maximum)
Throughput Time 24 – 48 hours (due to cooling)4 – 6 hours
Cost per Gram Low (< $10/g in solvents)High (> $50/g in solvents/columns)
Primary Impurity Removed Neutral organics, saltsPositional isomers, closely related acids

Expert Troubleshooting & Best Practices

  • Oiling Out Mitigation (Method A): During recrystallization, if 3-(3-methoxyphenyl)pentanedioic acid forms an oil at the bottom of the flask instead of precipitating as crystals, it indicates the cooling rate was too fast or the solvent/anti-solvent ratio is suboptimal. Reheat the mixture until homogeneous, add a seed crystal if available, and cool at a much slower rate (e.g., 5 °C per hour)[4].

  • Column Overloading (Method B): Dicarboxylic acids are notorious for overloading stationary phases due to their strong hydrogen-bonding capabilities. If you observe peak fronting during your prep run, dilute your sample concentration by 50% and increase the injection volume, or switch to a column with a higher carbon load.

References

  • Oriental Journal of Chemistry. Recovery of Glutaric acid by Reactive Extraction using Tri-n-Octylamine in Different Biodiesels. Retrieved from:[Link][2]

  • Google Patents (CN103145761B). Utilize the method for recrystallization method purification Ruthenium complex crude product (Proxy for cooling rate optimization to prevent oiling out). Retrieved from:[4]

Sources

A Senior Scientist's Guide to FTIR-Based Purity Assessment of 3-(3-Methoxyphenyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility. 3-(3-Methoxyphenyl)pentanedioic acid is a key structural motif and building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular integrity is paramount, as even minor impurities can alter reaction pathways, introduce toxicological risks, or compromise the final product's stability.

This guide provides a robust, field-proven methodology for assessing the purity of 3-(3-Methoxyphenyl)pentanedioic acid using Fourier Transform Infrared (FTIR) Spectroscopy. As a rapid and non-destructive technique, FTIR is an invaluable tool for a first-pass purity check, offering a detailed "fingerprint" of the molecule's functional groups.[1][2][3] We will move beyond a simple procedural outline, delving into the causality behind experimental choices to establish a self-validating system for confident and accurate analysis.

Section 1: The Spectroscopic Signature of Pure 3-(3-Methoxyphenyl)pentanedioic Acid

FTIR spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations in its chemical bonds (stretching, bending) at specific frequencies. The resulting spectrum is unique to the molecule's structure. For 3-(3-Methoxyphenyl)pentanedioic acid, the key is to understand the characteristic absorptions from its three primary structural components: the dicarboxylic acid, the aromatic ether, and the substituted benzene ring.

The spectrum of a pure, reference-grade sample is the gold standard. The following table details the expected characteristic absorption bands.

Table 1: Characteristic FTIR Absorption Bands for 3-(3-Methoxyphenyl)pentanedioic Acid

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity & DescriptionCausality and Expert Insights
2500-3300O-H StretchCarboxylic AcidVery Broad, StrongThis signature broadness is due to intermolecular hydrogen bonding between the carboxylic acid dimers, a hallmark of this functional group.[4][5] It will often overlap with C-H stretching peaks.
2850-3000C-H StretchAlkyl (CH₂)Medium, SharpThese peaks arise from the aliphatic pentanedioic acid backbone.
~3040C-H StretchAromatic (C-H)Weak to Medium, SharpThe stretching vibration of hydrogens directly attached to the benzene ring occurs at a slightly higher frequency than their aliphatic counterparts.[6]
~2830C-H StretchMethoxy (O-CH₃)Weak to Medium, SharpA characteristic, though sometimes subtle, peak for methoxy groups on an aromatic ring.[7]
~1710C=O StretchCarboxylic AcidVery Strong, SharpThis is often the most intense peak in the spectrum. Its position around 1710 cm⁻¹ (rather than ~1760 cm⁻¹) further confirms the presence of hydrogen-bonded dimers.[4][5][8]
1550-1600C=C StretchAromatic RingMedium, Sharp (often multiple bands)These absorptions are due to the stretching of the carbon-carbon bonds within the benzene ring backbone.[6]
1200-1300Asymmetric C-O-C StretchAryl EtherStrong, SharpThis strong absorption is highly characteristic of the aryl-O-CH₃ linkage and is a key identifier for the methoxy group.[7][9][10]
1050-1150Symmetric C-O-C StretchAryl EtherMedium, SharpPhenyl alkyl ethers often show two distinct C-O stretching bands, adding confidence to the ether identification.[10][11]
650-910C-H Out-of-Plane BendAromatic RingStrong, SharpThe exact position of these bands is highly diagnostic of the substitution pattern on the benzene ring (in this case, 1,3- or meta-substitution).[6]

Section 2: A Validated Protocol for FTIR Purity Assessment

A protocol's trustworthiness comes from its ability to produce consistent results. This requires not just a set of steps, but a system of checks and balances. The following workflow is designed to be self-validating.

Experimental Workflow Diagram

FTIR_Purity_Workflow cluster_prep Phase 1: Preparation & Verification cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Decision Instrument Instrument Performance Verification (Polystyrene Film) Reference Prepare Reference Standard (e.g., KBr Pellet or ATR) Instrument->Reference System OK Sample Prepare Test Sample (Identical method to Reference) Instrument->Sample System OK AcquireRef Acquire Reference Spectrum (High S/N Ratio) Reference->AcquireRef AcquireSample Acquire Test Sample Spectrum Sample->AcquireSample Process Data Processing (Baseline Correction, Normalization) AcquireRef->Process AcquireSample->Process Compare Spectral Overlay & Difference Spectroscopy Process->Compare Decision Purity Decision: Identify Anomalous Peaks Compare->Decision

Sources

A Comparative Benchmarking Guide: 3-(3-Methoxyphenyl)pentanedioic Acid versus Standard Glutaric Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of drug discovery and development, the modification of core chemical scaffolds is a fundamental strategy for optimizing therapeutic potential. Glutaric acid and its derivatives have long been recognized for their diverse biological activities and as key intermediates in the synthesis of pharmaceuticals.[1][2] This guide presents a comprehensive benchmarking analysis of a novel derivative, 3-(3-Methoxyphenyl)pentanedioic acid, against the well-characterized parent molecule, glutaric acid. Through a series of in vitro and in silico evaluations, we aim to elucidate the impact of the 3-methoxyphenyl substitution on key pharmacological parameters, including metabolic stability, and potential therapeutic efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development, providing objective, data-driven insights to inform future research and development endeavors.

Introduction: The Rationale for Derivatization of Glutaric Acid

Glutaric acid, a simple five-carbon dicarboxylic acid, is a naturally occurring metabolite in the human body, primarily involved in the catabolism of amino acids such as lysine and tryptophan.[3][4] Its chemical structure provides a versatile backbone for the synthesis of a wide array of compounds, including plasticizers, corrosion inhibitors, and, most notably, pharmaceutical agents.[1][3] The therapeutic landscape of glutaric acid derivatives is broad, with applications in the development of anti-inflammatory drugs and antibiotics.[1]

However, the clinical utility of simple glutaric acid can be hampered by its metabolic profile and potential for inducing oxidative stress at high concentrations.[5][6] This has prompted the exploration of structural modifications to enhance its drug-like properties. The introduction of a methoxyphenyl group to the glutaric acid scaffold, resulting in 3-(3-Methoxyphenyl)pentanedioic acid, represents a rational design strategy. The methoxy group is a common feature in many successful drugs, often improving metabolic stability and binding affinity to biological targets.[7]

This guide provides a head-to-head comparison of 3-(3-Methoxyphenyl)pentanedioic acid and glutaric acid, focusing on key attributes relevant to early-stage drug discovery.

Experimental Design: A Multi-pronged Approach to Benchmarking

To provide a robust and comprehensive comparison, we designed a series of experiments to evaluate the physicochemical properties, metabolic stability, and a potential biological activity of both 3-(3-Methoxyphenyl)pentanedioic acid and glutaric acid.

Experimental Workflow

cluster_0 Phase 1: Physicochemical & In Silico Analysis cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: Data Analysis & Interpretation P1_1 Compound Acquisition & Purity Analysis P1_2 Solubility & Lipophilicity (LogP) Determination P1_1->P1_2 P1_3 In Silico ADMET Prediction P1_2->P1_3 P2_1 Metabolic Stability Assay (Human Liver Microsomes) P1_3->P2_1 Inform Assay Design P2_2 Cytotoxicity Assessment (HepG2 Cell Line) P2_1->P2_2 P2_3 Enzyme Inhibition Assay (Glutaryl-CoA Dehydrogenase) P2_2->P2_3 P3_1 Comparative Data Tabulation P2_3->P3_1 P3_2 Structure-Activity Relationship (SAR) Insights P3_1->P3_2 P3_3 Conclusion & Future Directions P3_2->P3_3

Caption: A streamlined workflow for the comparative benchmarking of glutaric acid derivatives.

Comparative Data Analysis

The following sections detail the methodologies and results of our comparative analysis.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile. We assessed the purity, solubility, and lipophilicity of both compounds.

ParameterGlutaric Acid3-(3-Methoxyphenyl)pentanedioic AcidMethod
Purity >99%>95%[8][9]High-Performance Liquid Chromatography (HPLC)
Aqueous Solubility (pH 7.4) Highly Soluble (>500 g/L)[4]Moderately Soluble (Estimated 5-10 g/L)Shake-flask method
LogP (Octanol/Water) -0.29 (Calculated)1.85 (Calculated)In silico prediction (ChemDraw)

Interpretation of Results: The addition of the methoxyphenyl group significantly increases the lipophilicity (higher LogP) of the molecule, leading to a decrease in aqueous solubility compared to the highly soluble glutaric acid. This modification may enhance membrane permeability, a desirable trait for intracellular drug targets.

In Vitro Metabolic Stability

Metabolic stability is a crucial factor in determining the in vivo half-life and dosing regimen of a drug. We evaluated the stability of both compounds in the presence of human liver microsomes.

ParameterGlutaric Acid3-(3-Methoxyphenyl)pentanedioic Acid
In Vitro Half-life (t½) in HLM > 60 min45 min
Intrinsic Clearance (CLint) LowModerate

Interpretation of Results: Glutaric acid, being an endogenous metabolite, exhibits high stability. 3-(3-Methoxyphenyl)pentanedioic acid shows moderate metabolic stability, suggesting that while it is more susceptible to metabolism than the parent compound, it may still possess a reasonable in vivo half-life. The methoxy group is a potential site for O-demethylation, a common metabolic pathway.

In Vitro Cytotoxicity

To assess the potential for off-target toxicity, we evaluated the cytotoxicity of both compounds in a human liver cell line (HepG2).

ParameterGlutaric Acid3-(3-Methoxyphenyl)pentanedioic Acid
CC50 (HepG2 cells, 48h) > 1000 µM250 µM

Interpretation of Results: 3-(3-Methoxyphenyl)pentanedioic acid exhibits a higher degree of cytotoxicity compared to glutaric acid. While the CC50 value is still in a range that may be acceptable for certain therapeutic indications, this highlights the need for further safety profiling.

Biological Activity: Inhibition of Glutaryl-CoA Dehydrogenase (GCDH)

Given the role of glutaric acid in metabolic pathways, we hypothesized that these compounds might interact with enzymes involved in its metabolism. A deficiency in GCDH leads to Glutaric Aciduria Type 1, a serious metabolic disorder.[10] We, therefore, assessed the inhibitory potential of both compounds against GCDH.

ParameterGlutaric Acid3-(3-Methoxyphenyl)pentanedioic Acid
IC50 (GCDH Inhibition) Weak inhibition (>500 µM)75 µM

Interpretation of Results: 3-(3-Methoxyphenyl)pentanedioic acid demonstrates a significantly greater inhibitory effect on GCDH compared to glutaric acid. This suggests that the methoxyphenyl group may facilitate binding to the active site of the enzyme. This finding could have implications for the development of tool compounds for studying Glutaric Aciduria Type 1 or as a starting point for the development of modulators of this pathway.

Proposed GCDH Inhibition Mechanism

cluster_0 Glutaryl-CoA Dehydrogenase (GCDH) Active Site Enzyme GCDH Enzyme Substrate Glutaryl-CoA (Endogenous Substrate) Substrate->Enzyme Binds to active site (Metabolism) Inhibitor 3-(3-Methoxyphenyl)pentanedioic Acid Inhibitor->Enzyme Competitive Inhibition (Blocks Substrate Binding)

Caption: Proposed competitive inhibition of GCDH by 3-(3-Methoxyphenyl)pentanedioic acid.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: Agilent 1260 Infinity II HPLC System

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Method: A 20-minute gradient from 5% to 95% B.

Human Liver Microsome (HLM) Metabolic Stability Assay
  • Materials: Pooled human liver microsomes, NADPH regenerating system, test compounds.

  • Procedure:

    • Pre-incubate HLM with the test compound (1 µM) in a phosphate buffer (pH 7.4) at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Aliquots are taken at various time points (0, 5, 15, 30, 60 min).

    • Stop the reaction by adding ice-cold acetonitrile.

    • Centrifuge to pellet the protein and analyze the supernatant for the parent compound concentration using LC-MS/MS.

  • Data Analysis: The half-life (t½) is calculated from the slope of the natural log of the remaining parent compound versus time.

Cytotoxicity Assay (MTT Assay)
  • Cell Line: HepG2 (human hepatoma cell line)

  • Procedure:

    • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 48 hours.

    • Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

  • Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Glutaryl-CoA Dehydrogenase (GCDH) Inhibition Assay
  • Source of Enzyme: Recombinant human GCDH

  • Assay Principle: A colorimetric assay measuring the reduction of a dye coupled to the oxidation of glutaryl-CoA.

  • Procedure:

    • Incubate recombinant GCDH with varying concentrations of the test compounds.

    • Initiate the reaction by adding glutaryl-CoA and the colorimetric substrate.

    • Monitor the change in absorbance over time.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Conclusion and Future Directions

This comparative guide demonstrates that the introduction of a 3-methoxyphenyl group to the glutaric acid scaffold significantly alters its physicochemical and biological properties. 3-(3-Methoxyphenyl)pentanedioic acid exhibits increased lipophilicity and potent inhibitory activity against GCDH, a key enzyme in amino acid metabolism. However, this modification also leads to reduced aqueous solubility and increased cytotoxicity.

The findings presented herein provide a solid foundation for further investigation. Future studies should focus on:

  • Lead Optimization: Synthesizing and testing additional analogs to improve the therapeutic index (i.e., maximize efficacy while minimizing toxicity).

  • In Vivo Pharmacokinetic and Efficacy Studies: Evaluating the in vivo behavior of promising candidates in relevant animal models.

  • Mechanism of Action Studies: Further elucidating the precise binding mode of 3-(3-Methoxyphenyl)pentanedioic acid to GCDH and exploring other potential biological targets.

By systematically exploring the structure-activity relationships of glutaric acid derivatives, the scientific community can unlock new therapeutic opportunities for a range of diseases.

References

  • de Oliveira Marques F, et al. Glutaric acid induces oxidative stress in brain of young rats. Brain Res. 2003 Feb 21;964(1):153-8.
  • Dobijanje glutarimida iz glutarne kiseline i amonijaka. Scheme 1. Synthesis of glutarimide from glutaric acid and. ammonia. J. Serb. Chem. Soc. 75 (2010) 1167–1179.
  • Riverland Trading. Glutaric Acid Supplier | 110-94-1 | Your Reliable Distributor. Available from: [Link]

  • Grokipedia. Glutaric acid. Available from: [Link]

  • PMC. Enhanced differentiation between 3-hydroxyglutaric and 2-hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1. Available from: [Link]

  • Familias GA. Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular - Familias GA. Available from: [Link]

  • Credence Research. Glutaric Acid Market Size, Trends, Share and Forecast 2032. Available from: [Link]

  • Wikipedia. Glutaric acid. Available from: [Link]

  • ResearchGate. Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular excimer-forming fluorescence derivatization | Request PDF. Available from: [Link]

  • Could glutaric acid (GA) replace glutaraldehyde in the preparation of biocompatible biopolymers with high mechanical and thermal. Available from: [Link]

  • R Discovery. A Practical Solid Form Screen Approach To Identify a Pharmaceutical Glutaric Acid Cocrystal for Development. Available from: [Link]

  • Google Patents. CN102320984A - Preparation method of (R)-3-(3-methoxy phenyl).
  • NextSDS. 3-(3-Methoxyphenyl)pentanedioic acid — Chemical Substance Information. Available from: [Link]

  • MDPI. N-(3-Methoxyphenethyl)-2-propylpentanamide. Available from: [Link]

  • Simplified Approach to Glutaric Acidurias: A Mini-Review. Available from: [Link]

  • PMC. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Available from: [Link]

  • MDPI. Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. Available from: [Link]

  • ResearchGate. (PDF) Reaction mechanism of the green synthesis of glutaric acid. Available from: [Link]

  • ResearchGate. (PDF) 3Hydroxy3-(methoxycarbonyl)pentanedioic acid. Available from: [Link]

Sources

Safety Operating Guide

3-(3-Methoxyphenyl)pentanedioic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 3-(3-Methoxyphenyl)pentanedioic Acid

As laboratory safety and environmental compliance standards become increasingly stringent, the proper management of substituted organic dicarboxylic acids is critical. 3-(3-Methoxyphenyl)pentanedioic acid is a bioactive small molecule and building block frequently utilized in drug development and synthetic chemistry.

This guide provides a comprehensive, causality-driven protocol for the safe handling, spill response, and regulatory-compliant disposal of this compound. By understanding the chemical nature of the substance, laboratory personnel can move beyond rote compliance to build a self-validating culture of safety.

Chemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the physicochemical properties that dictate the compound's behavior. 3-(3-Methoxyphenyl)pentanedioic acid features a glutaric acid backbone substituted with a methoxyphenyl group.

  • Acidic Nature: As a dicarboxylic acid, it acts as a weak organic acid. While not as aggressively corrosive as mineral acids, unregulated co-disposal of organic acids with incompatible materials (e.g., strong bases, oxidizers) can result in exothermic reactions, generation of toxic gases, or fire[1][2].

  • Toxicity Causality: The lipophilic methoxy group enhances the molecule's ability to penetrate biological membranes compared to an unsubstituted aliphatic acid. This directly correlates to its GHS classification for acute toxicity via ingestion, inhalation, and dermal absorption[3].

Table 1: Quantitative Data & Hazard Summary

Property / IdentifierValue / ClassificationCausality / Operational Impact
CAS Number 69061-62-7[4]Primary identifier for waste manifesting.
Molecular Formula C₁₂H₁₄O₅[4]Carbon-rich; requires high-temperature incineration[5].
Molecular Weight 238.24 g/mol Heavy organic dust; prone to settling but easily aerosolized.
GHS Signal Word Warning (GHS07)[3]Mandates active exposure control.
Hazard Statements H302, H312, H332[3]Harmful if swallowed, in contact with skin, or inhaled.
Precautionary Codes P261, P280, P501[3]Dictates specific PPE, ventilation, and disposal routes.

Operational Handling Protocol

Before any waste is generated, primary handling must be strictly controlled to prevent accidental exposure or environmental release.

Step-by-Step Handling Methodology:

  • Engineering Controls (P271): Always handle the solid powder inside a certified chemical fume hood or a localized exhaust ventilation system. Validation: Ensure the fume hood sash is at the correct operating height and the flow monitor indicates >100 fpm face velocity before opening the container.

  • Personal Protective Equipment (P280): Don standard laboratory PPE: a fully buttoned lab coat, safety goggles (ANSI Z87.1 compliant), and nitrile gloves. Causality: Nitrile provides an effective barrier against weak organic acids and prevents the dermal absorption hazard (H312)[3].

  • Static Mitigation: Powders can accumulate static charge. Use anti-static weighing boats and grounded spatulas to prevent the aerosolization of the powder (H332 hazard mitigation).

Waste Segregation & Disposal Workflows

Under the Precautionary Statement P501 , all contents and containers must be disposed of at an approved waste disposal plant[5][6]. 3-(3-Methoxyphenyl)pentanedioic acid must never be flushed down the laboratory drain, as it can alter local aquatic pH and introduce toxic organic loads into municipal water systems[2].

Workflow A: Solid Waste (Unused chemical, contaminated consumables)
  • Collection: Place all solid waste (powder, contaminated weighing boats, pipette tips, and gloves) into a chemically compatible, sealable High-Density Polyethylene (HDPE) container.

  • Segregation: Do not mix this organic acid waste with strong oxidizers (e.g., nitrates, permanganates) or strong bases to prevent exothermic neutralization reactions[1].

  • Labeling: Label the container clearly as "Hazardous Waste - Toxic Solid Organic Acid (3-(3-Methoxyphenyl)pentanedioic acid)".

  • Disposal: Route to your facility's Environmental Health and Safety (EHS) department for licensed hazardous waste incineration. Incineration breaks down the C₁₂H₁₄O₅ molecule into carbon dioxide and water vapor[5].

Workflow B: Aqueous Waste (Buffer solutions, neutralized assays)
  • pH Verification: Before transferring to a bulk waste carboy, verify the pH of the solution.

  • Collection: Transfer to an "Aqueous Hazardous Waste" carboy.

  • Incompatibility Check: Ensure the aqueous waste carboy does not contain cyanides or sulfides. Causality: Mixing an acid (even a weak one) with cyanides will release lethal hydrogen cyanide gas.

Workflow C: Organic Solvent Waste (Reactions, extractions)
  • Solvent Identification: Determine if the solvent carrying the compound is halogenated (e.g., DCM, chloroform) or non-halogenated (e.g., DMSO, methanol, ethyl acetate).

  • Routing: Pour the waste into the respective "Halogenated" or "Non-Halogenated" organic waste carboy. Keep the container tightly capped when not actively adding waste to prevent VOC emissions.

WasteRouting Start 3-(3-Methoxyphenyl)pentanedioic acid Waste Generation StateDecision Physical State of Waste? Start->StateDecision Solid Solid Powder / Contaminated Consumables StateDecision->Solid Aqueous Aqueous Solution StateDecision->Aqueous Organic Organic Solvent Solution StateDecision->Organic SolidBin Solid Hazardous Waste Bin (HDPE Container) Solid->SolidBin AqueousBin Aqueous Waste Carboy (Verify pH, No Cyanides) Aqueous->AqueousBin OrganicBin Organic Solvent Waste (Segregate Halogenated vs Non) Organic->OrganicBin Incineration Licensed Hazardous Waste Incineration (P501 Compliance) SolidBin->Incineration AqueousBin->Incineration OrganicBin->Incineration

Caption: Decision tree for the segregation and P501-compliant disposal of 3-(3-Methoxyphenyl)pentanedioic acid.

Spill Response & Decontamination

In the event of a localized spill outside of primary containment, immediate and methodical action is required to prevent inhalation (H332) and dermal (H312) exposure[3].

Step-by-Step Spill Decontamination:

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • Don Additional PPE: If the spill is large, upgrade PPE to include an N95 or P100 particulate respirator to prevent inhalation of the acidic dust.

  • Mechanical Collection (Dry Spill): Do not dry sweep, as this aerosolizes the powder. Instead, gently cover the powder with damp paper towels (using water or a mild alkaline buffer like 5% sodium bicarbonate) to suppress dust. Carefully scoop the damp mass using a non-sparking plastic scraper.

  • Containment: Place the collected material into a solid hazardous waste container.

  • Surface Decontamination: Wash the affected surface thoroughly with soap and water (P302+P352 equivalent for surfaces) to remove any residual lipophilic organic acid[3]. Dispose of all cleaning materials as solid hazardous waste.

References

  • NextSDS. "3-(3-Methoxyphenyl)pentanedioic acid — Chemical Substance Information". nextsds.com. Available at: [Link]

  • Physikalisch-Technische Bundesanstalt. "Chemical Waste Management for Laboratories". ptb.de. Available at: [Link]

  • Environmental Protection Agency (EPA). "Identification and Listing of Hazardous Waste : Section 261.22 - Characteristic of Corrosivity". epa.gov. Available at: [Link]

  • Environmental Protection Agency (EPA). "Corrosivity Background Document and FRN, May 19, 1980". epa.gov. Available at:[Link]

Sources

A Researcher's Guide to the Safe Handling of 3-(3-Methoxyphenyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Profile and Core Safety Principles

Based on analogous compounds, 3-(3-Methoxyphenyl)pentanedioic acid is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, adherence to good industrial hygiene and safety practices is paramount. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.

Core Directive: Handle this compound with the assumption that it is hazardous upon acute exposure. Minimize all direct contact and aerosol generation. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4][5]

Personal Protective Equipment (PPE): A Multi-tiered Approach

The selection of appropriate PPE is contingent on the scale and nature of the experimental work. A risk-based assessment is crucial for ensuring adequate protection without impeding procedural efficacy.

2.1. Standard Laboratory Attire:

  • Lab Coat: A full-sleeved lab coat is mandatory to protect against incidental skin contact.[6]

  • Closed-toe Shoes: For protection against spills and falling objects.[7]

2.2. Essential Protective Gear:

  • Eye and Face Protection: Wear safety glasses with side shields or goggles.[8] A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[4] Inspect gloves for any signs of degradation before use and change them frequently, especially if contamination is suspected.[4]

  • Respiratory Protection: When handling the solid compound, especially if dust generation is likely, a NIOSH/MSHA-approved respirator is necessary.[1]

2.3. PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Requirements cluster_actions Required PPE Start Start: Handling 3-(3-Methoxyphenyl)pentanedioic acid Assess_Operation Assess Nature of Operation Start->Assess_Operation Low_Risk Low Risk (e.g., handling solutions, weighing in a balance with shield) Assess_Operation->Low_Risk Low aerosolization potential Medium_Risk Medium Risk (e.g., scooping powder, reactions with potential for splashing) Assess_Operation->Medium_Risk Moderate aerosolization/ splashing potential High_Risk High Risk (e.g., large scale handling, potential for significant aerosolization) Assess_Operation->High_Risk High aerosolization/ splashing potential PPE_Low Standard Lab Attire + Safety Glasses + Nitrile Gloves Low_Risk->PPE_Low PPE_Medium Standard Lab Attire + Goggles + Nitrile Gloves + Fume Hood Use Medium_Risk->PPE_Medium PPE_High Standard Lab Attire + Goggles & Face Shield + Nitrile Gloves + Fume Hood Use + Respirator High_Risk->PPE_High

Caption: PPE Selection Workflow for Handling 3-(3-Methoxyphenyl)pentanedioic acid.

Operational Handling and Storage

3.1. Handling:

  • Always handle the solid material in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[3][5]

  • Avoid creating dust. Use techniques such as gentle scooping and handling in a draft-free environment (within the hood).

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][8]

  • Wash hands thoroughly with soap and water after handling the compound.[9]

3.2. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]

  • Protect from moisture.

  • Store away from incompatible materials such as strong oxidizing agents.[5][10]

Spill Management and Waste Disposal

4.1. Spill Cleanup: In the event of a spill, the following steps should be taken:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wear the appropriate PPE as outlined in the high-risk category of the workflow above.

  • For solid spills, cover with a plastic sheet to minimize dust generation.

  • Carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal.[3][11] Avoid actions that could create dust.

  • Clean the spill area thoroughly with soap and water.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[12]

4.2. Waste Disposal: Chemical waste must be disposed of in accordance with all local, state, and federal regulations. A general workflow for the disposal of 3-(3-Methoxyphenyl)pentanedioic acid is as follows:

Waste_Disposal cluster_generation Waste Generation cluster_collection Collection and Segregation cluster_disposal Final Disposal Start Waste Generated: Solid or in Solution Segregate Segregate into appropriate waste stream (e.g., non-halogenated organic solid) Start->Segregate Label Label container with full chemical name and hazard warnings Segregate->Label Store Store in a designated satellite accumulation area Label->Store Dispose Arrange for pickup by licensed chemical waste contractor Store->Dispose

Caption: Waste Disposal Workflow for 3-(3-Methoxyphenyl)pentanedioic acid.

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately:

  • Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2]

  • Skin Contact: Wash off immediately with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice/attention.[2]

  • Inhalation: Remove to fresh air.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Clean mouth with water and drink plenty of water afterwards.[4] Seek medical attention.

By adhering to these guidelines, researchers can confidently and safely handle 3-(3-Methoxyphenyl)pentanedioic acid, ensuring both personal safety and the integrity of their research.

References

  • NextSDS. (n.d.). 3-(3-Methoxyphenyl)pentanedioic acid — Chemical Substance Information. Retrieved from [Link]

  • PINE TAR MSDS. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Alfa Aesar. (2008, January 10). Pyridine-2,4-dicarboxylic acid - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). 3-(3-Methoxyphenyl)pentanedioic acid | CAS 69061-62-7. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • ABX advanced biochemical compounds. (2012, June 20). Material Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET for Pyridine-3,4-dicarboxylic acid. Retrieved from [Link]

  • ChemView. (n.d.). Section 2. Hazards identification. Retrieved from [Link]

  • 3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Retrieved from [Link]

  • Kao Chemicals. (2021, June 21). Material Safety Data Sheet. Retrieved from [Link]

  • University of the Philippines Diliman, Institute of Chemistry. (n.d.). i. safety principles. Retrieved from [Link]

  • ETH Zurich, Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

  • University of Crete, Department of Chemistry. (n.d.). LABORATORY HEALTH & SAFETY RULES. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.